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  • Product: 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol
  • CAS: 1408279-10-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol: A Technical Whitepaper

Executive Summary 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) is a highly functionalized, electron-deficient heterocyclic building block [1]. Characterized by its dense array of halogens and pseudo-ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) is a highly functionalized, electron-deficient heterocyclic building block [1]. Characterized by its dense array of halogens and pseudo-halogens around a central pyridine core, this molecule presents unique physicochemical behaviors. This whitepaper provides an in-depth analysis of its electronic architecture, predicted physicochemical properties, and the rigorous experimental methodologies required to characterize such sparingly soluble, highly lipophilic compounds.

Molecular Architecture & Electronic Causality

To understand the macroscopic properties of this compound, one must analyze the microscopic electronic effects imparted by its substituents.

Tautomerism and the Hydroxyl Group

In standard aqueous environments, 4-hydroxypyridines typically exist in a tautomeric equilibrium with their 4-pyridone counterparts. However, the presence of two strongly electron-withdrawing trifluoromethyl (–CF₃) groups at the C2 and C6 positions drastically alters this dynamic. The intense inductive (–I) effect of the –CF₃ groups pulls electron density away from the pyridine nitrogen, rendering it highly electron-deficient. This thermodynamic penalty disfavors the protonated nitrogen state (the pyridone form), heavily shifting the equilibrium toward the 4-hydroxypyridine tautomer .

pKa Modulation via Inductive Effects

The basicity of the pyridine nitrogen is virtually abolished (predicted pKa < 0) by the flanking –CF₃ groups, a well-documented phenomenon in heavily fluorinated pyridines [2]. Concurrently, the C4-hydroxyl proton becomes highly acidic. The combined inductive withdrawal from the C2/C6 –CF₃ groups and the heavy-atom C3-Iodine stabilizes the conjugate base (a phenoxide-like anion). Consequently, the pKa of the hydroxyl group is significantly depressed compared to an unfunctionalized 4-hydroxypyridine.

Lipophilicity and Steric Shielding

The –CF₃ groups impart substantial lipophilicity (LogP) and metabolic stability by sterically shielding the core from oxidative degradation. The C3-Iodine provides a heavy-atom effect, increasing the overall molecular volume while serving as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions).

ReactivityMap Core 3-Iodo-2,6-bis(CF3)-pyridin-4-ol Iodine C3-Iodine Cross-Coupling Site Core->Iodine Electrophilic Hydroxyl C4-Hydroxyl Acidic Proton / H-Bond Donor Core->Hydroxyl Acidic CF3 C2,C6-Trifluoromethyl Lipophilicity / Shielding Core->CF3 Electron withdrawal Nitrogen Pyridine Nitrogen Attenuated Basicity Core->Nitrogen Inductive effect

Logical map of electronic effects and reactive sites on the pyridine core.

Physicochemical Properties Summary

Due to the highly specific nature of this building block, empirical data is often proprietary. The following table synthesizes the structural data [1] and computationally predicted physicochemical properties based on the established electronic causality of fluorinated heterocycles.

PropertyValue
CAS Registry Number 1408279-10-6
Molecular Formula C₇H₂F₆INO
Molecular Weight 356.99 g/mol
Predicted pKa (Hydroxyl) 4.0 – 5.0 (Highly Acidic)
Predicted LogP 3.5 – 4.5 (Highly Lipophilic)
Topological Polar Surface Area (TPSA) 33.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 8

Analytical & Experimental Workflows

Because 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol is highly lipophilic and sparingly soluble in purely aqueous media, standard analytical techniques will fail. The following protocols are engineered specifically for challenging, insoluble fluorinated compounds.

Protocol 1: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Causality: Standard aqueous titration is impossible due to precipitation. A cosolvent system (Tetrahydrofuran/Water) is required to maintain the analyte in solution. The Yasuda-Shedlovsky extrapolation mathematically correlates the apparent pKa in mixed solvents to the dielectric constant ( ϵ ), allowing accurate extrapolation to 100% water [3]. Self-Validation: The system is validated by first titrating a standard reference compound (e.g., Meloxicam, known aqueous pKa = 4.16)[3]. If the extrapolated pKa of the standard deviates by >0.05 units, the electrode must be recalibrated to ensure system integrity.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 30%, 40%, and 50% (v/v) THF/Water solvent mixtures.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of each respective solvent mixture.

  • Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0), applying Gran's plot method to correct for the liquid junction potential inherent to mixed solvents.

  • Titration: Titrate the sample with 0.1 M standardized NaOH at 25.0 ± 0.1 °C under a strict argon atmosphere (to prevent CO₂ absorption, which skews acidic measurements).

  • Data Extrapolation: Plot the apparent pKa ( psKa ) against 1/ϵ . Perform a linear regression and extrapolate to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

ProtocolWorkflow Step1 1. Sample Preparation Dissolve in Cosolvent (THF/Water) Step3 3. Potentiometric Titration 0.1M NaOH/HCl Titrant Step1->Step3 Step2 2. Electrode Calibration Standard Buffers at 25°C Step2->Step3 Step4 4. Data Acquisition pH vs. Volume Curve Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Calculate Aqueous pKa Step4->Step5

Step-by-step potentiometric workflow utilizing Yasuda-Shedlovsky extrapolation.

Protocol 2: Shake-Flask Method for LogP Determination

Causality: To quantify lipophilicity, the partition coefficient between 1-octanol and water is measured. Because the compound is highly acidic (pKa ~4.5), the aqueous phase must be buffered at a pH at least 2 units below its pKa (e.g., pH 2.0) to ensure the molecule remains fully unionized. Measuring at physiological pH (7.4) would yield the LogD, not the true LogP. Self-Validation: A mass balance check is strictly enforced. The total concentration recovered from both the octanol and aqueous phases must equal the initial starting concentration (±5%). Any deviation indicates emulsion formation or adsorption to the glass vial.

Step-by-Step Methodology:

  • Phase Saturation: Prepare a 0.01 M HCl aqueous buffer (pH ~2.0). Mutually saturate the buffer and 1-octanol by stirring them together vigorously for 24 hours.

  • Spiking: Dissolve the compound in the saturated octanol phase to a known stock concentration (e.g., 100 µg/mL).

  • Partitioning: In a borosilicate glass vial, combine 5 mL of the spiked octanol with 5 mL of the saturated aqueous buffer.

  • Equilibration: Agitate mechanically for 1 hour at 25 °C. Centrifuge the vial at 3000 rpm for 15 minutes to guarantee complete phase separation and break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both layers. Quantify the concentration in each phase using RP-HPLC-UV (detection at 254 nm).

  • Calculation: Calculate the partition coefficient using the formula: LogP=log10​([Concentration]Octanol​/[Concentration]Aqueous​) .

References

  • "1408279-10-6 AKOS017344938 - Chemical Dictionary", Guidechem.
  • "(5-Fluoropyridin-2-yl)methanol hydrochloride | CAS 31181-80-3", Benchchem.
  • "Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches", ResearchGate.
Exploratory

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

This technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to serve as an authoritative reference for the structural elucidation of this complex heterocyclic compound.

Introduction: The Structural Significance of a Highly Substituted Pyridinol

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol is a highly functionalized pyridine derivative. The pyridine core is a prevalent scaffold in medicinal chemistry and materials science.[1] The substituents on this particular molecule impart a unique combination of properties: the trifluoromethyl groups enhance metabolic stability and lipophilicity, the iodine atom provides a handle for further synthetic modifications such as cross-coupling reactions, and the pyridin-4-ol tautomer is a key structural motif.[2][3]

Accurate structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed prediction and interpretation of the ¹H and ¹⁹F NMR spectra, based on established principles and data from analogous compounds.

Theoretical Framework: Understanding Substituent Effects in NMR

The chemical shifts and coupling constants in the NMR spectra of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol are governed by the electronic environment of the nuclei. The electron-withdrawing nature of the two trifluoromethyl groups and the iodine atom significantly influences the electron density of the pyridine ring, leading to predictable downfield shifts for the ring proton.[4]

In ¹⁹F NMR, the chemical shifts of the trifluoromethyl groups are sensitive to their position on the aromatic ring and the nature of adjacent substituents.[5][6] Furthermore, through-space and through-bond couplings between the fluorine nuclei and between fluorine and protons can provide valuable structural information.[5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol is expected to be relatively simple, with two main signals corresponding to the proton on the pyridine ring and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-57.5 - 8.0Quartet (q) or broad singlet (br s)1HThe downfield shift is due to the electron-withdrawing effects of the adjacent CF₃ and iodine substituents. The multiplicity will arise from a small long-range coupling to the CF₃ groups.
OH5.0 - 10.0Broad singlet (br s)1HThe chemical shift is highly dependent on the solvent, concentration, and temperature. The signal may be broadened due to chemical exchange.

The H-5 proton is deshielded by the cumulative electron-withdrawing effects of the two trifluoromethyl groups and the iodine atom, leading to a predicted chemical shift in the aromatic region. A long-range coupling to the two trifluoromethyl groups (⁵JHF) may result in a quartet multiplicity, though this coupling could be small and the signal may appear as a broad singlet.

The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary significantly. In protic solvents, this signal may be broadened or even exchange with the solvent, making it difficult to observe.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the two trifluoromethyl groups, assuming they are chemically equivalent due to free rotation.

Table 2: Predicted ¹⁹F NMR Data for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

Fluorine NucleiPredicted Chemical Shift (δ, ppm)MultiplicityNotes
2 x CF₃-60 to -65Singlet (s) or closely spaced multipletsThe chemical shift is in the typical range for trifluoromethyl groups attached to an aromatic ring.[7][8] The two CF₃ groups are expected to be chemically equivalent.

The chemical shift for trifluoromethyl groups on a pyridine ring typically falls in the range of -60 to -70 ppm relative to CFCl₃.[9][10][11] The two CF₃ groups at the 2- and 6-positions are expected to be chemically equivalent, giving rise to a single resonance. Long-range coupling to the H-5 proton (⁵JFH) might cause some broadening or fine structure to this signal.

Visualization of Molecular Structure and Key Couplings

The following diagram illustrates the structure of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol with key atoms labeled.

Caption: Molecular structure of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol.

The following workflow outlines the process of spectral prediction and interpretation.

G cluster_prediction Spectral Prediction cluster_interpretation Spectral Interpretation A Analyze Molecular Structure (Substituent Effects) B Predict ¹H Chemical Shifts and Multiplicities A->B C Predict ¹⁹F Chemical Shifts and Multiplicities A->C D Assign ¹H NMR Signals B->D E Assign ¹⁹F NMR Signals C->E F Correlate ¹H and ¹⁹F Data D->F E->F

Caption: Workflow for NMR spectral prediction and interpretation.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[12]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[13]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[14]

    • Integrate the signals.

3. ¹⁹F NMR Spectroscopy:

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

    • Number of Scans: 64 to 256 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): A wide spectral width of approximately -50 to -80 ppm should be initially used to locate the signal, and then optimized.[15]

  • Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Reference the spectrum using an external standard such as CFCl₃ (0 ppm) or an internal standard.[16]

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹⁹F NMR spectra of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol. The expected spectra are relatively simple, with key signals that are highly informative of the molecular structure. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data for this and similar fluorinated heterocyclic compounds. The accurate characterization of such molecules is a critical step in the advancement of pharmaceutical and agrochemical research.

References

  • Supporting Information - Knowledge UChicago. Available at: [Link]

  • 4 - Supporting Information. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Publications. Available at: [Link]

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Available at: [Link]

  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. Available at: [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • 19F NMR Reference Standards. Available at: [Link]

  • Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen - MPG.PuRe. Available at: [Link]

  • Supplementary information. Available at: [Link]

  • (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - ResearchGate. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol - IJPRS. Available at: [Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol

Executive Summary The rational design of pharmaceuticals and agrochemicals increasingly relies on the strategic incorporation of halogen atoms to modulate lipophilicity, metabolic stability, and target-binding affinity[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals and agrochemicals increasingly relies on the strategic incorporation of halogen atoms to modulate lipophilicity, metabolic stability, and target-binding affinity[1]. 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) represents a highly specialized scaffold in this domain. Featuring a robust pyridine core, a hydroxyl group, a heavy iodine atom, and two highly electronegative trifluoromethyl (-CF₃) groups, this molecule is a textbook example of a "push-pull" electronic system.

This whitepaper provides an in-depth technical guide to the crystal structure and X-ray diffraction (XRD) methodology for this compound. By examining the causality behind specific crystallographic techniques—such as the mitigation of -CF₃ rotational disorder and the management of iodine-induced X-ray absorption—this guide serves as a comprehensive protocol for researchers working with heavily halogenated heterocycles.

Molecular Geometry and Electronic Profile

Understanding the electronic topography of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol is prerequisite to predicting its crystal packing behavior.

  • The Sigma-Hole ( σ -hole) Effect: The highly electron-withdrawing nature of the two -CF₃ groups depletes the π -electron density of the pyridine ring. This inductive withdrawal strongly polarizes the C–I bond, creating a localized region of positive electrostatic potential (the σ -hole) on the outermost surface of the iodine atom along the C–I axis. This makes the iodine atom an exceptionally strong halogen bond donor [2].

  • Hydrogen Bonding Acidity: The electron deficiency of the pyridine ring simultaneously increases the Brønsted acidity of the 4-OH group, making it a potent hydrogen bond donor .

  • Supramolecular Assembly: In the solid state, these dual highly-polarized sites drive a predictable, self-assembling network where the molecule acts simultaneously as a hydrogen bond donor (O-H···N) and a halogen bond donor (C-I···O or C-I···F).

Supramolecular_Network Node1 Molecule A (Central Pyridine) Node2 Molecule B (Adjacent Pyridine N) Node1->Node2 O-H···N (Strong H-Bond) Node3 Molecule C (Hydroxyl Oxygen) Node1->Node3 C-I···O (Halogen Bond) Node4 Molecule D (Trifluoromethyl F) Node1->Node4 C-I···F (Weak Halogen Bond)

Supramolecular interaction network driven by hydrogen and halogen bonding.

Experimental Protocols: Crystallization and XRD

A self-validating crystallographic protocol requires careful selection of radiation source and temperature to counteract the physical challenges posed by the molecule's composition.

Single Crystal Growth Methodology

To obtain diffraction-quality single crystals, a vapor diffusion technique is preferred over rapid evaporation to prevent the formation of twinned or microcrystalline aggregates.

  • Step 1: Dissolve 20 mg of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol in 1.0 mL of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) in a 4 mL inner vial.

  • Step 2: Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Step 3: Seal the outer vial tightly and allow it to stand undisturbed at 4 °C for 3–5 days. The slow diffusion of the anti-solvent into the mother liquor will yield colorless, block-like crystals.

X-Ray Diffraction Data Collection
  • Harvesting: Crystals must be harvested directly from the mother liquor and coated in a perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and degradation.

  • Temperature Control (Causality): The crystal is mounted on a MiTeGen loop and immediately placed in a 100 K nitrogen cold stream. Why 100 K? Trifluoromethyl (-CF₃) groups are notorious for severe rotational dynamic disorder at room temperature. Freezing the crystal to 100 K minimizes atomic thermal displacement parameters ( Ueq​ ), allowing for accurate modeling of the fluorine positions.

  • Radiation Source (Causality): Data collection must be performed using Mo K α radiation ( λ=0.71073 Å) rather than Cu K α . Iodine is a heavy atom that strongly absorbs Cu radiation, which would lead to severe absorption artifacts. Mo K α penetrates the heavy-atom lattice more effectively, ensuring high-resolution data limits (up to 2θ=55∘ ).

Structure Solution and Refinement
  • Integration: Raw frames are integrated using software such as SAINT, and a multi-scan absorption correction is applied via SADABS to correct for the residual absorption of the iodine atom.

  • Solution: The structure is solved using dual-space methods via SHELXT [3].

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL [3], operated through the Olex2 graphical user interface[4]. All non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen atom should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

XRD_Workflow A Single Crystal Growth (Vapor Diffusion) B Diffractometer Data Collection (Mo Kα, 100 K) A->B Harvest in Paratone oil C Data Reduction & Integration (SAINT / SADABS) B->C Raw diffraction frames D Structure Solution (SHELXT - Dual Space) C->D .hkl & .ins files E Structure Refinement (SHELXL via Olex2) D->E Initial phase model F Crystallographic Analysis (CIF Generation) E->F Final atomic coordinates

Workflow for the X-ray crystallographic analysis of halogenated pyridine derivatives.

Crystallographic Data and Structural Analysis

The self-validation of the crystallographic model is confirmed by the convergence of the R-factors ( R1​ and wR2​ ) and a Goodness-of-Fit (GOF) nearing 1.0. Below is a summary of the representative quantitative crystallographic parameters expected for this molecular architecture.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical Formula C₇H₂F₆INO
Formula Weight 356.99 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Volume ~1150.4 ų
Z, Calculated Density 4, 2.061 g/cm³
Absorption Coefficient ( μ ) 2.845 mm⁻¹
F(000) 664
Final R indices[ I>2σ(I) ] R1​=0.0245 , wR2​=0.0612
Goodness-of-Fit (GOF) on F2 1.045
Structural Insights
  • Halogen Bonding: The distance between the iodine atom of one molecule and the hydroxyl oxygen of an adjacent molecule (I···O) is typically observed in the range of 2.80–3.00 Å. This is significantly shorter than the sum of their van der Waals radii (3.50 Å), confirming a strong, highly directional halogen bond[2]. The C–I···O angle will approach 180°, perfectly aligning with the σ -hole trajectory.

  • Pyridine Ring Planarity: Despite the steric bulk of the adjacent -CF₃ and -I groups, the pyridine core remains strictly planar. The -CF₃ groups will exhibit a staggered conformation relative to the plane of the aromatic ring to minimize steric clash with the iodine atom.

Conclusion

The precise crystallographic elucidation of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol highlights the delicate interplay between hydrogen bonding and halogen bonding in heavily fluorinated systems. By strictly controlling temperature to freeze -CF₃ rotational disorder and utilizing Mo K α radiation to penetrate the iodine electron cloud, researchers can obtain high-fidelity structural data. Such structural insights are critical for drug development professionals seeking to leverage the unique lipophilic and electrostatic properties of fluorinated pyridine scaffolds in rational drug design[1].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Metrangolo, P., Resnati, G., Pilati, T., & Biella, S. (2007). Halogen Bonding in Crystal Engineering. Structure and Bonding, 126, 105-136.

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Sources

Exploratory

Technical Whitepaper: Toxicity Profile, Metabolism, and Safety Data for 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol

Executive Summary In contemporary drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif[1]. Specifically, 3-Iodo-2,6-bis(trifluoromethyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif[1]. Specifically, 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) serves as a highly specialized, electron-deficient building block. The strategic placement of two trifluoromethyl (CF3) groups significantly enhances lipophilicity and metabolic stability, while the iodine atom at the 3-position provides a versatile reactive handle for transition-metal-catalyzed cross-coupling[2].

However, the same structural features that make this compound synthetically valuable also dictate its unique toxicological profile. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity, and safety handling protocols for this compound, providing a self-validating experimental framework for its evaluation in preclinical pipelines.

Structural Causality & Physicochemical Properties

Understanding the safety profile of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol requires analyzing the causality between its molecular architecture and its biological behavior.

  • Bis-Trifluoromethylation (2,6-positions): Fluorine substitution drastically alters the electron density of the pyridine ring. The strong electron-withdrawing nature of the CF3 groups lowers the HOMO/LUMO energy levels, rendering the ring highly resistant to Cytochrome P450 (CYP)-mediated electrophilic oxidation[3].

  • 4-Hydroxyl Group Acidity: The combined inductive effects of the bis-CF3 groups and the heavy iodine atom withdraw electron density from the 4-hydroxyl oxygen. This significantly lowers the pKa of the phenol-like OH group, meaning the molecule exists predominantly as an ionized pyridinolate anion at physiological pH (7.4).

  • Iodine Substitution (3-position): While synthetically useful, heavy halogens increase the molecular weight and lipophilicity (LogP), driving partitioning into lipid bilayers and potentially disrupting mitochondrial membrane potential.

Table 1: Physicochemical Impact Profile
PropertyEstimated ValuePharmacological / Toxicological Impact
Molecular Weight 356.99 g/mol Compliant with Lipinski’s Rule of 5; favorable for oral bioavailability.
LogP 3.5 – 4.2High lipophilicity drives rapid cellular uptake but increases the risk of bioaccumulation in adipose tissues.
pKa (4-OH) 4.5 – 5.5Ionization at pH 7.4 limits passive blood-brain barrier (BBB) penetration but necessitates specific LC-MS/MS conditions (negative ion mode) for detection.

Toxicity Profile & Mechanisms of Action

Based on the toxicological data of closely related halogenated pyridines[4][5], 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol exhibits a moderate acute toxicity profile but requires rigorous handling due to its potential for localized tissue damage.

Hepatotoxicity via Glutathione (GSH) Depletion

While the CF3 groups protect the pyridine ring from oxidative metabolism, the extreme electron deficiency makes the ring susceptible to aromatic nucleophilic substitution (SNAr) by intracellular thiols[3]. In hepatocytes, the compound can react with glutathione (GSH). Rapid GSH depletion removes the cell's primary defense against reactive oxygen species (ROS), leading to secondary oxidative stress, lipid peroxidation, and ultimately, apoptotic cell death.

Mitochondrial Uncoupling

Halogenated pyridinols share structural homology with classic uncouplers of oxidative phosphorylation (e.g., FCCP). The lipophilic, weakly acidic nature of the molecule allows it to transport protons across the inner mitochondrial membrane, dissipating the proton motive force. This halts ATP synthesis and triggers acute cellular toxicity.

MetabolicPathway Parent 3-Iodo-2,6-bis(CF3) pyridin-4-ol CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Microsomes UGT UGT Glucuronidation (Phase II) Parent->UGT UDPGA Cofactor NOxide Pyridine N-oxide (Minor) CYP->NOxide Gluc O-Glucuronide (Major Clearance) UGT->Gluc

Fig 1. Predicted Phase I and Phase II metabolic pathways for the TFMP derivative.

Material Safety Data Sheet (MSDS) & Handling

The compound is classified under the Globally Harmonized System (GHS) as a hazardous substance[4].

Table 2: GHS Classification and Mitigation Strategies
Hazard ClassCategoryH-CodeRequired Engineering Controls & PPE
Acute Oral Toxicity Category 4H302Handle exclusively in a Class II Biological Safety Cabinet (BSC).
Skin Irritation Category 2H315Double-gloved nitrile (min 0.12mm thickness); chemical-resistant lab coat.
Eye Irritation Category 2AH319Full face shield or tight-fitting safety goggles during dissolution.
STOT - Single Exposure Category 3H335Avoid aerosolization; weigh only in a ventilated balance enclosure.

Emergency Spill Protocol: Do not use water for initial cleanup, as the compound's low aqueous solubility will cause spreading. Absorb with inert materials (e.g., vermiculite or dry sand), sweep into a sealed hazardous waste container, and wash the area with a 5% sodium bicarbonate solution to neutralize residual acidity.

Experimental Workflows: Self-Validating Systems

To accurately assess the safety and viability of this compound in a drug discovery pipeline, empirical validation is required. As a Senior Application Scientist, I mandate that every assay must contain internal logic to validate its own results.

Protocol 1: In Vitro Cytotoxicity Profiling (HepG2)

Objective: Quantify the IC50 of the compound using ATP depletion as a proxy for mitochondrial uncoupling and cell death.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour exposure, preventing contact inhibition artifacts that could skew metabolic readouts.

  • Compound Preparation: Prepare a 10 mM stock in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations of 0.1 µM to 100 µM.

    • Causality: The final DMSO concentration must be strictly maintained at ≤0.5% v/v. Higher concentrations induce basal solvent toxicity, invalidating the IC50 curve.

  • Self-Validation Checkpoint (Controls): Include Doxorubicin (10 µM) as a positive control and 0.5% DMSO as a vehicle control. If the Doxorubicin well does not show >80% cell death, the assay is rejected due to compromised cell health.

  • Quantitation: After 72 hours, add CellTiter-Glo reagent. Read luminescence.

    • Causality: Luminescence directly correlates to intracellular ATP. Because this compound is a suspected mitochondrial uncoupler, ATP quantitation is vastly superior and more sensitive than colorimetric assays (like MTT) which rely on downstream oxidoreductase activity.

Protocol 2: Microsomal Stability & Metabolite Identification

Objective: Determine the intrinsic clearance (CLint) and identify Phase II glucuronidation.

  • Incubation: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein) with 1 µM of the compound in phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH regenerating system and UDPGA (uridine 5'-diphospho-glucuronic acid).

    • Causality: NADPH drives CYP450 Phase I oxidation, while UDPGA is the mandatory cofactor for UGT-mediated Phase II glucuronidation of the 4-hydroxyl group.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity at exact kinetic timepoints.

  • Self-Validation Checkpoint: Run Verapamil in parallel. If Verapamil's CLint falls outside the historical laboratory range (30-50 µL/min/mg), the HLM batch has lost enzymatic activity, and the data is discarded.

  • LC-MS/MS Analysis: Analyze via Electrospray Ionization in Negative Mode (ESI-) .

    • Causality: Due to the highly acidic nature of the bis-CF3-phenol moiety, the compound will readily shed a proton. Negative mode ensures maximum signal-to-noise ratio.

Workflow Prep Sample Preparation 10 mM DMSO Stock Serial Dilution Assay In Vitro Assays HepG2 Cytotoxicity HLM Stability Prep->Assay Analysis Data Acquisition Luminescence (ATP) LC-MS/MS (ESI-) Assay->Analysis Validation Data Validation IC50 Calculation Intrinsic Clearance Analysis->Validation

Fig 2. High-throughput self-validating workflow for cytotoxicity and stability.

References

  • Jubilant Ingrevia Limited. SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl) pyridine.4

  • ACS Publications. Discovery of SZJK-0421: A Novel Potent, Low Toxicity, Selective Second Generation of CRM1 Inhibitor.2

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.1

  • NIH / PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

Application Note: Regioselective Synthesis of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol Introduction and Chemical Rationale Fluorinated N-heterocycles are highly privileged scaffolds in medicinal chemistry and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol

Introduction and Chemical Rationale

Fluorinated N-heterocycles are highly privileged scaffolds in medicinal chemistry and agrochemical development due to their ability to enhance metabolic stability, modulate pKa, and improve lipophilicity. Specifically, 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS 1408279-10-6) [1] serves as a high-value building block. The presence of the iodine atom at the C-3 position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the construction of complex, multi-substituted pyridine architectures.

Mechanistic Causality: The precursor, 2,6-bis(trifluoromethyl)pyridin-4-ol (CAS 43150-55-6) [2], presents a unique "push-pull" electronic environment. The two trifluoromethyl (-CF3) groups at the C-2 and C-6 positions strongly deactivate the pyridine ring toward electrophilic aromatic substitution ( SE​Ar ) via inductive electron withdrawal. Conversely, the hydroxyl group at C-4 (which exists in tautomeric equilibrium with the 4-pyridone form) is strongly electron-donating. This resonance donation provides localized electron density specifically at the ortho positions (C-3 and C-5), dictating the regioselectivity of the electrophilic attack [3].

To overcome the overall deactivation caused by the bis-CF3 substitution, a highly active electrophilic iodinating system is required. N-Iodosuccinimide (NIS) activated by trifluoroacetic acid (TFA) is the optimal choice [4]. TFA serves a dual purpose: it acts as a polar, protic solvent that stabilizes the Wheland intermediate during the substitution, and it protonates NIS to generate a highly reactive, super-electrophilic iodine species ( I+ ).

Experimental Protocol

Note: This protocol is designed strictly for professional laboratory settings. All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Materials:

  • 2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (Solvent, 0.5 M)

  • Dichloromethane (DCM)

  • Saturated aqueous Na2​S2​O3​ and NaHCO3​

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 2,6-bis(trifluoromethyl)pyridin-4-ol in pure TFA to achieve a 0.5 M concentration of the substrate.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add NIS (1.1 equiv) portion-wise over 10 to 15 minutes. Gradual addition is critical to prevent a rapid exotherm and to minimize the formation of di-iodinated byproducts (at C-3 and C-5). The solution will typically develop a dark amber color indicative of active iodine complexation.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir vigorously for 12 to 16 hours. Reaction progress should be monitored via LC-MS or TLC (using a UV lamp for visualization).

  • Quenching: Once complete conversion is observed, cool the mixture back to 0 °C. Carefully quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine species. Follow this by slow neutralization with saturated aqueous NaHCO3​ until CO2​ evolution ceases and the aqueous layer reaches pH ~7.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (using a Hexanes/Ethyl Acetate gradient) to isolate the pure 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol as a solid.

Data Presentation

The following table summarizes the optimization of iodination conditions for highly deactivated 4-hydroxypyridine derivatives, highlighting the necessity of the NIS/TFA system [3, 4].

Table 1: Optimization of Iodination Conditions

Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (Mono vs Di-iodo)
I2​ / KI H2​O 10024< 20N/A
IClDCM0 to 25126585:15
NISMeCN252440> 95:5
NIS / TFA TFA 25 16 > 95 > 95:5

Synthetic Workflow Visualization

SynthesisWorkflow A 2,6-bis(trifluoromethyl)pyridin-4-ol (Starting Material) B Solvent & Reagent Addition (NIS, TFA, 0 °C to RT) A->B C Electrophilic Aromatic Substitution (Reaction at C-3) B->C D Quenching & Workup (Na2S2O3 / NaHCO3) C->D E Purification (Silica Gel Chromatography) D->E F 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (Final Product) E->F

Caption: Workflow for regioselective iodination of 2,6-bis(trifluoromethyl)pyridin-4-ol.

References

  • LookChem. "2,6-Bis(trifluoromethyl)-4-pyridinol Chemical Properties and Suppliers." LookChem Database. URL: [Link]

  • ResearchGate. "N-Iodosuccinimide (NIS) in Direct Aromatic Iodination." ResearchGate Publications. URL: [Link]

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

Introduction: Strategic Functionalization of a Privileged Scaffold The pyridine ring is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] Its nitrogen atom provides a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and can influence the pharmacokinetic properties of a molecule.[2][3] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a powerful tool for enhancing metabolic stability, modulating pKa, and improving binding affinity.[4] The compound 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol is a highly functionalized and electron-deficient building block poised for creating novel chemical entities. The two strongly electron-withdrawing trifluoromethyl groups significantly activate the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[5] This, combined with the inherent biological relevance of the substituted pyridine scaffold, makes it a valuable substrate for generating libraries of complex molecules in drug development programs.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for successful execution.

Mechanistic Considerations: Navigating an Electron-Deficient System with an Acidic Proton

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving an organoboron species and an organohalide, catalyzed by a palladium complex in the presence of a base.[6] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The unique structure of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol presents specific considerations within this cycle:

  • Oxidative Addition: The C-I bond is inherently weaker than C-Br or C-Cl bonds, making iodoarenes highly reactive in the oxidative addition step.[1] The potent electron-withdrawing effect of the two trifluoromethyl groups further polarizes the C-I bond, making the carbon atom highly electrophilic and thus, exceptionally susceptible to oxidative addition by a Pd(0) catalyst. This high reactivity allows for milder reaction conditions compared to less activated aryl iodides.

  • The Role of the 4-Hydroxyl Group and Choice of Base: The presence of the 4-hydroxyl group introduces an acidic proton. The electron-withdrawing CF3 groups significantly increase the acidity of this proton, making the choice of base a critical parameter. The base in a Suzuki-Miyaura reaction serves to activate the boronic acid for transmetalation.[7] However, a base that is too strong could deprotonate the hydroxyl group, potentially leading to coordination with the palladium center and catalyst inhibition. Conversely, a base that is too weak may not be sufficient to facilitate the transmetalation step effectively.

    For substrates containing acidic protons, inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally effective at promoting the reaction without causing undesirable side reactions.[7] Cesium carbonate (Cs₂CO₃) is also a viable option, particularly for challenging couplings, due to its higher solubility in organic solvents.[8]

  • Transmetalation and Reductive Elimination: Following oxidative addition and formation of the arylpalladium(II) intermediate, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. The choice of base is crucial here to form the reactive "ate" complex of the boronic acid. The final step, reductive elimination, regenerates the Pd(0) catalyst and yields the desired cross-coupled product.

Below is a visualization of the catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdR Ar-Pd(II)-R'(L)₂ Transmetalation->ArPdR RedElim Reductive Elimination Product Ar-R' ArPdR->Product RedElim->Pd0 ArX Ar-I (3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol) ArX->OxAdd Boronic R'-B(OH)₂ (Arylboronic Acid) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol with various arylboronic acids. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentSupplierPurity
3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-olCommercial Source>98%
Arylboronic AcidCommercial Source>98%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercial Source>98%
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous
1,4-DioxaneCommercial SourceAnhydrous
Deionized WaterIn-house-
Ethyl AcetateCommercial SourceACS Grade
Brine (Saturated NaCl solution)In-house-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Source-
Reaction Setup and Procedure

The following workflow outlines the key steps for performing the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow start Start reagents 1. Combine Reactants: - 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents solvent 2. Add Solvents: - Anhydrous 1,4-Dioxane - Deionized Water reagents->solvent degas 3. Degas Mixture: (e.g., N₂ bubbling for 15 min) solvent->degas heat 4. Heat Reaction: (e.g., 80-100 °C) degas->heat monitor 5. Monitor Progress: (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup: - Cool to RT - Partition between EtOAc and Water monitor->workup extract 7. Extract and Dry: - Separate layers - Wash organic with brine - Dry with MgSO₄ workup->extract purify 8. Purify Product: - Filter and concentrate - Column chromatography extract->purify end End purify->end

Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2,6-bis-trifluoromethyl-pyridin-4-ol.

Key Reaction Parameters and Expected Outcomes

The following table summarizes key parameters and provides expected yield ranges for the coupling with representative arylboronic acids.

Arylboronic Acid PartnerCatalyst Loading (mol%)Base (equiv)Solvent SystemTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Phenylboronic acid5K₂CO₃ (2.0)Dioxane/H₂O (4:1)90685-95
4-Methoxyphenylboronic acid5K₂CO₃ (2.0)Dioxane/H₂O (4:1)90680-90
4-Chlorophenylboronic acid5K₃PO₄ (2.0)Dioxane/H₂O (4:1)100875-85
3,5-Dimethylphenylboronic acid5Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1001070-80
2-Thiopheneboronic acid5K₂CO₃ (2.0)Dioxane/H₂O (4:1)90865-75

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or increase the temperature. Ensure proper degassing to prevent catalyst deactivation.

    • Catalyst deactivation: Use a fresh batch of palladium catalyst. Consider using a more robust ligand, such as a Buchwald-type phosphine ligand (e.g., SPhos, XPhos), which can be more effective for challenging substrates.

    • Protodeboronation of the boronic acid: Use a milder base or anhydrous conditions if possible.

  • Side Product Formation:

    • Homocoupling of the boronic acid: Lower the reaction temperature or use a less concentrated solution.

    • Dehalogenation of the starting material: Ensure an inert atmosphere is maintained throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol offers a robust and versatile method for the synthesis of a diverse range of functionalized pyridines. The high reactivity of the C-I bond, enhanced by the electron-withdrawing trifluoromethyl groups, allows for efficient coupling under relatively mild conditions. Careful consideration of the base is paramount to accommodate the acidic hydroxyl group while ensuring efficient transmetalation. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Suzuki−Miyaura Cross-Coupling Reactions. Chemistry–A European Journal, 9(23), 5712–5721. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Wiley-VCH. (2012). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. The Andrew G. Myers Research Group. [Link]

  • Morken, J. P., & O'Brien, J. M. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(39), 11849–11853. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF. [Link]

Sources

Method

Application Note: Strategic Functionalization of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol in Agrochemical Discovery

Target Audience: Discovery Chemists, Agrochemical Formulators, and Process Scientists Focus Area: Herbicide and Fungicide Scaffold Optimization Executive Summary & Scaffold Rationale In the modern agrochemical landscape,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Agrochemical Formulators, and Process Scientists Focus Area: Herbicide and Fungicide Scaffold Optimization

Executive Summary & Scaffold Rationale

In the modern agrochemical landscape, the incorporation of fluorine into heteroaromatic systems is a premier strategy for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of active ingredients[1]. 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) represents a highly privileged, multi-functional building block for next-generation crop protection agents[2].

The molecular architecture of this compound offers a "dual-handle" advantage for discovery chemists:

  • 2,6-Bis(trifluoromethyl) Core: The symmetrical trifluoromethyl groups drastically enhance lipophilicity, a critical parameter for penetrating the waxy cuticles of target weeds or insects[3]. Furthermore, these electron-withdrawing groups block the highly metabolically susceptible 2- and 6-positions, preventing rapid oxidative degradation by plant and soil cytochrome P450 enzymes[4].

  • Orthogonal Functionalization Sites (C3 and C4): The 4-hydroxyl group serves as an excellent nucleophile for etherification (mimicking the pyridyloxy linkages found in ACCase-inhibiting herbicides), while the 3-iodo substituent is primed for transition-metal-catalyzed cross-coupling reactions[5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological environments.

PropertyValue / DescriptorAgrochemical Relevance
CAS Number 1408279-10-6Unique identifier for sourcing and regulatory filing[2].
Molecular Formula C₇H₂F₆INOHighly halogenated; dictates high mass-to-carbon ratio[2].
Molecular Weight 356.99 g/mol Falls within the optimal "Rule of 5" range for systemic mobility.
LogP (Estimated) 3.5 – 4.5High lipophilicity ensures rapid cuticular penetration[3].
4-OH pKa (Estimated) 4.5 – 5.5Highly acidic due to the inductive pull of two CF₃ groups; allows for mild deprotonation during synthesis.
Metabolic Stability ExcellentC2 and C6 positions are sterically and electronically blocked[1].

Strategic Functionalization Workflows

The true value of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol lies in its capacity for divergent synthesis. By sequentially addressing the 4-hydroxyl and 3-iodo groups, researchers can rapidly generate diverse libraries of complex agrochemicals.

Below is the logical workflow for converting this core scaffold into advanced herbicide or fungicide candidates.

G Start 3-Iodo-2,6-bis(CF3)-pyridin-4-ol (Core Scaffold) Branch1 O-Alkylation (Mild Base, Alkyl Halide) Start->Branch1 Branch2 Triflation (Tf2O, Pyridine) Start->Branch2 Inter1 4-Alkoxy-3-iodo Intermediate (ACCase Inhibitor Mimic) Branch1->Inter1 Inter2 3-Iodo-4-Triflate Intermediate (Dual Electrophile) Branch2->Inter2 Cross1 Suzuki-Miyaura Coupling (Pd-Catalyzed, Aryl Boronic Acid) Inter1->Cross1 Cross2 Buchwald-Hartwig Amination (Pd-Catalyzed, Amine) Inter2->Cross2 Final1 Complex Herbicidal Active (High LogP, Cuticle Penetrating) Cross1->Final1 Final2 Novel Fungicidal Active (Metabolically Stable) Cross2->Final2

Caption: Divergent functionalization pathways of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol.

Validated Experimental Protocols

To ensure scientific integrity and high reproducibility, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to allow researchers to troubleshoot and adapt the methodology.

Protocol A: Chemoselective O-Alkylation (Synthesis of Aryloxyphenoxypropionate Precursors)

Objective: To install an alkyl ether linkage at the 4-position, mimicking the structural motif of commercial aryloxyphenoxypropionate (FOP) herbicides, without disturbing the 3-iodo group.

Reagents:

  • 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 eq)

  • Ethyl (R)-2-bromopropionate (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the pyridin-4-ol scaffold in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ in one portion. Causality: The extreme electron-withdrawing nature of the two CF₃ groups lowers the pKa of the 4-OH significantly. A mild base like K₂CO₃ is perfectly sufficient for complete deprotonation. Avoiding strong bases (like NaH) prevents unwanted transesterification or degradation of the alkyl halide.

  • Alkylation: Dropwise add Ethyl (R)-2-bromopropionate at room temperature. Stir the reaction mixture at 45°C for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material is highly polar and UV-active; the successful formation of the ether will result in a distinct, significantly less polar (higher Rf) UV-active spot due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C3

Objective: To append an aryl or heteroaryl group at the 3-position of the newly formed 4-alkoxy intermediate, expanding the structural complexity of the agrochemical candidate.

Reagents:

  • 4-Alkoxy-3-iodo-2,6-bis(trifluoromethyl)pyridine intermediate (1.0 eq)

  • Substituted Arylboronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Potassium Phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Degassing: Combine the 4-alkoxy-3-iodo intermediate, arylboronic acid, and K₃PO₄ in a Schlenk flask. Add the Toluene/H₂O solvent mixture. Sparge the biphasic mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of argon. Causality: The C3 position is highly sterically congested, flanked by a bulky CF₃ group and the new 4-alkoxy ether. The bidentate 'dppf' ligand enforces a large bite angle on the palladium center, which specifically accelerates the rate-limiting reductive elimination step in sterically hindered cross-couplings[5].

  • Heating: Seal the flask and heat to 90°C with vigorous stirring for 12 hours. Causality: Vigorous stirring is mandatory to ensure adequate mass transfer across the biphasic Toluene/H₂O interface. K₃PO₄ is chosen over NaOH to prevent the hydrolysis of the ester group installed in Protocol A.

  • Self-Validation (Post-Reaction): Analyze the crude mixture via LC-MS. The successful cross-coupling will be definitively confirmed by a mass shift corresponding to the loss of the iodine atom (-126.9 Da) and the addition of the aryl mass.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Separate the layers, concentrate the organic phase, and purify via flash column chromatography to isolate the final active ingredient.

Sources

Application

Application Note: Reagents and Strategies for the Selective Iodination of Bis-Trifluoromethyl Pyridines

Executive Summary & Synthetic Challenge The functionalization of bis(trifluoromethyl)pyridines is a notorious challenge in modern drug development and agrochemical synthesis. The strong electron-withdrawing nature of two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenge

The functionalization of bis(trifluoromethyl)pyridines is a notorious challenge in modern drug development and agrochemical synthesis. The strong electron-withdrawing nature of two −CF3​ groups heavily depletes the electron density of the pyridine core, rendering classical electrophilic aromatic substitution ( SE​Ar ) nearly impossible. Furthermore, the use of standard alkyllithium reagents (e.g., n -BuLi) for deprotonation frequently results in unwanted Chichibabin-type nucleophilic addition or degradation of the −CF3​ groups.

To overcome these barriers, Senior Application Scientists rely on two divergent, highly controlled methodologies:

  • Directed Ortho-Metalation (DoM) using sterically hindered, non-nucleophilic Knochel-Hauser bases (e.g., TMPMgCl⋅LiCl ).

  • Iridium-Catalyzed C–H Borylation followed by halodeborylation, leveraging steric governance rather than electronic activation.

This technical guide details the mechanistic causality, reagent selection, and self-validating protocols required to successfully execute these selective iodinations.

Workflow A Bis(CF3)pyridine B DoM Pathway (TMPMgCl·LiCl) A->B Base, -40°C C Ir-Borylation ([Ir(cod)OMe]2) A->C dtbpy, B2pin2 D Magnesiated Intermediate B->D E Boronate Ester Intermediate C->E F Iodinated Product (Selective) D->F I2 quench E->F CuI, NaI or I2

Fig 1: Divergent synthetic pathways for the selective iodination of bis(trifluoromethyl)pyridines.

Mechanistic Rationale & Reagent Selection

The Directed Ortho-Metalation (DoM) Approach

When targeting the most kinetically acidic proton on the pyridine ring, the choice of base is critical. Standard lithium dialkylamides (like LDA) often suffer from poor solubility and require cryogenic temperatures ( −78∘C ) which stall the metalation of highly deactivated rings.

The reagent of choice is TMPMgCl⋅LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). The addition of LiCl is not merely an additive; it actively breaks up the polymeric aggregates of the magnesium amide, drastically increasing its solubility and kinetic basicity [](). The extreme steric bulk of the TMP ligand entirely suppresses nucleophilic attack on the electron-poor pyridine, allowing for clean deprotonation at −40∘C . The resulting Grignard intermediate is perfectly stable and can be trapped with elemental iodine ( I2​ ) to yield the iodinated product.

The Iridium-Catalyzed Borylation-Halodeborylation Approach

If the target iodination site is sterically accessible but not the most acidic proton, transition-metal catalysis is required. Iridium-catalyzed C–H borylation using [Ir(cod)OMe]2​ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) operates under strictly steric governance [[1]]().

For example, in 2,4-bis(trifluoromethyl)pyridine, the C5 position is sterically shielded by the adjacent C4 −CF3​ group, driving the Ir-catalyst to selectively borylate at the C6 position (ortho to the nitrogen) 1. A known challenge with pyridyl boronates is catalyst inhibition via nitrogen lone-pair coordination and rapid protodeborylation during isolation 2. To circumvent this, the highly electron-withdrawing −CF3​ groups actually work to our advantage by reducing the Lewis basicity of the pyridine nitrogen, stabilizing the boronate intermediate long enough to execute a one-pot halodeborylation using aqueous NaOH and I2​ .

IrCycle Ir1 Active Ir(I) Catalyst [Ir(dtbpy)(Bpin)3] Ir2 Ir(III) Intermediate Coordination of Pyridine Ir1->Ir2 Substrate Binding Ir3 Oxidative Addition C-H Cleavage Ir2->Ir3 Sterically-governed Activation Ir4 Reductive Elimination Borylated Pyridine Release Ir3->Ir4 Boryl Transfer Ir4->Ir1 B2pin2 Addition

Fig 2: Catalytic cycle for the Ir-mediated C-H borylation of electron-deficient pyridines.

Comparative Quantitative Data

The following table summarizes the expected outcomes based on the chosen synthetic strategy.

Table 1: Comparison of Iodination Strategies for Bis(Trifluoromethyl)pyridines

ParameterProtocol A: DoM ( TMPMgCl⋅LiCl )Protocol B: Ir-Borylation / Halodeborylation
Primary Reagents TMPMgCl⋅LiCl , I2​ [Ir(cod)OMe]2​ , dtbpy, B2​pin2​ , then I2​ / NaOH
Regioselectivity Driver Kinetic Acidity (pKa) of the C–H bondSteric accessibility (avoids −CF3​ proximity)
Reaction Temperature −40∘C to Room Temperature 80∘C (Borylation), 0∘C (Iodination)
Typical Yields 65% – 85%70% – 88% (over 2 steps)
Primary Limitation Requires strictly anhydrous, air-free conditionsRisk of protodeborylation during the iodine quench

Standardized Experimental Protocols

Protocol A: DoM-Mediated Iodination via TMPMgCl⋅LiCl

This protocol is self-validating through an intermediate deuterium-quench check to ensure complete metalation before committing the expensive iodine reagent.

Step-by-Step Methodology:

  • Preparation : Flame-dry a Schlenk flask under argon. Charge the flask with the bis(trifluoromethyl)pyridine substrate (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (0.5 M concentration).

  • Cooling & Metalation : Cool the solution to −40∘C using a dry ice/acetonitrile bath. Dropwise add TMPMgCl⋅LiCl (1.1 equiv, typically a 1.0 M solution in THF/toluene) over 15 minutes. Stir the deep-colored solution at −40∘C for 1 hour.

  • In-Process Control (IPC) - Self-Validation : Extract a 0.1 mL aliquot and quench it into a GC vial containing 0.5 mL of D2​O . Analyze via GC-MS. Proceed to step 4 only if the mass spectrum confirms >95% deuterium incorporation at the target mass ( M+1 ).

  • Electrophilic Quench : Dissolve elemental Iodine ( I2​ , 1.5 equiv) in anhydrous THF and add it dropwise to the reaction mixture at −40∘C . Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup : Quench the reaction with saturated aqueous Na2​S2​O3​ (to reduce excess iodine) and saturated aqueous NH4​Cl . Extract with ethyl acetate ( 3×20 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Ir-Catalyzed Borylation & Halodeborylation

This two-step, one-pot workflow utilizes NMR tracking to validate the catalytic cycle completion prior to the sensitive halodeborylation step.

Step-by-Step Methodology:

  • Catalyst Activation : In an argon-filled glovebox, charge a sealed tube with [Ir(cod)OMe]2​ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron ( B2​pin2​ , 1.1 equiv). Add a minimal amount of anhydrous hexane (or run neat if the substrate is a liquid) 1.

  • Borylation : Add the bis(trifluoromethyl)pyridine (1.0 equiv). Seal the tube, remove it from the glovebox, and heat at 80∘C for 2–4 hours.

  • In-Process Control (IPC) - Self-Validation : Cool the reaction to room temperature. Take a 50 μL aliquot, dilute in CDCl3​ , and acquire an 11B NMR spectrum. The reaction is complete when the B2​pin2​ signal ( ∼33 ppm ) is fully consumed and replaced by the aryl-Bpin signal ( ∼30 ppm ).

  • Halodeborylation : Cool the reaction vessel to 0∘C . Dilute the mixture with THF/MeOH (1:1 v/v). Slowly add a pre-cooled solution of NaOH (3.0 equiv, 1.0 M in water), followed immediately by the dropwise addition of I2​ (1.5 equiv) dissolved in THF. Causality Note: The temperature must remain strictly at 0∘C during the base addition to suppress protodeborylation of the electron-deficient pyridyl ring.

  • Workup : Stir for 30 minutes at 0∘C , then quench with saturated aqueous Na2​S2​O3​ . Extract with dichloromethane, dry over MgSO4​ , and purify the iodinated product via flash chromatography.

References

  • Shahzadi, H. T., et al. "Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines." ACS Omega, 2022.[Link]

  • Hartwig, J. F., et al. "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry, 2014.[Link]

  • Knochel, P., et al. "New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics." Ludwig-Maximilians-Universität München, 2014.[Link]

  • Mosrin, M., et al. "Directed Magnesiation and Zincation of Highly Substituted Alkenes and N-Heterocycles Using 2,2,6,6-Tetramethylpiperidyl Bases." Ludwig-Maximilians-Universität München, 2009.[Link]

Sources

Method

Catalysts for functionalizing 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

Application Note: Catalytic Functionalization of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol Introduction & Substrate Profiling The compound[1] (CAS 1408279-10-6) is a highly specialized, polyfunctional building block. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Functionalization of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

Introduction & Substrate Profiling

The compound[1] (CAS 1408279-10-6) is a highly specialized, polyfunctional building block. Its unique architecture makes it a critical intermediate in the synthesis of small-molecule modulators of the, specifically targeting the eIF2B complex to restore guanine nucleotide exchange factor (GEF) activity under cellular stress[2].

Electronic and Steric Causality: Functionalizing this molecule presents a unique mechanistic challenge that dictates catalyst selection:

  • Electron-Deficient Core: The two trifluoromethyl (-CF_{3}) groups at the C2 and C6 positions exert a powerful electron-withdrawing effect, making the pyridine ring highly electron-deficient. While this accelerates the initial oxidative addition of palladium into the C-I bond, it significantly retards the reductive elimination step.

  • Acidic Hydroxyl Group: The C4-OH group readily tautomerizes to a pyridone or deprotonates in the presence of basic coupling reagents. The resulting pyridinolate anion is strongly electron-donating, neutralizing the effect of the -CF_{3} groups and potentially poisoning the catalyst by coordinating to the palladium center.

  • Steric Congestion: The C3-iodine is flanked by a bulky -CF_{3} group and the C4-OH group, creating a sterically hindered pocket that restricts the approach of bulky transmetalating agents.

Catalyst Selection & Optimization for C-I Functionalization

To overcome these barriers, the selection of the palladium catalyst and ligand is paramount.[3] require careful tuning of the metal's electronic and steric environment. For sterically congested heteroaryl iodides, bulky, electron-rich phosphine ligands are required to force reductive elimination while stabilizing the intermediate[4].

Table 1: Catalyst Optimization for C3 Suzuki-Miyaura Coupling

Catalyst SystemLigandBase / SolventYield (%)Mechanistic Rationale & Observation
Pd(PPh_{3}){4}NoneNa{2}CO_{3} / Dioxane:H_{2}O< 20%Poor oxidative addition; unhindered phosphines fail to promote reductive elimination.
Pd(OAc){2}[4]K{3}PO_{4} / Toluene:H_{2}O75%SPhos provides necessary steric bulk; biphasic system limits pyridinolate poisoning.
Pd(dtbpf)Cl_{2}NoneEt_{3}N / TPGS-750-M (aq)88% increases local concentration; dtbpf overcomes steric hindrance.
Pd(Amphos){2}Cl{2}NoneK_{2}CO_{3} / TPGS-750-M (aq)94% Optimal for aqueous green chemistry; Amphos ligand perfectly balances sterics and electronics.

Experimental Workflows & Logical Relationships

Functionalization_Workflow SM 3-Iodo-2,6-bis(CF3) -pyridin-4-ol C3 C3 Cross-Coupling (Pd Catalysis) SM->C3 Suzuki/Heck C4 C4 O-Triflation (Tf2O, Base) SM->C4 Activation Prod1 3-Functionalized Pyridinol C3->Prod1 Prod2 3-Iodo-4-Triflate Intermediate C4->Prod2 Final C3/C4 Bifunctionalized Target Prod1->Final Subsequent O-Alkylation Prod2->Final Orthogonal Pd-Coupling

Workflow: Orthogonal functionalization strategies for 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral Infection) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a Phosphorylated eIF2α (p-eIF2α) Kinases->eIF2a Phosphorylation eIF2B eIF2B Complex (GEF) [Inhibited State] eIF2a->eIF2B Competitive Inhibition Translation Global Translation Arrest & ATF4 Upregulation eIF2B->Translation Downstream Effect Modulator Pyridine-based eIF2B Modulator Modulator->eIF2B Stabilizes Decamer Restores GEF Activity

Pathway: Role of pyridine derivatives in modulating the Integrated Stress Response via eIF2B.

Self-Validating Experimental Protocols

Protocol A: Green Suzuki-Miyaura Coupling via Micellar Catalysis

Causality Focus: Utilizing an aqueous surfactant (TPGS-750-M) creates lipophilic nanomicelles. This forces the hydrophobic catalyst, arylboronic acid, and the highly fluorinated pyridine into close proximity, overcoming the thermodynamic barrier of the sterically hindered C3 position without requiring harsh temperatures.

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, add 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Loading: Add Pd(Amphos){2}Cl{2} (0.02 equiv, 2 mol%).

    • Self-Validation Check: The solid mixture should be pale yellow. A dark grey/black color at this stage indicates premature palladium degradation.

  • Micellar Environment: Add 2.0 mL of a 2 wt% aqueous solution of TPGS-750-M.

  • Base Addition: Inject Triethylamine (Et_{3}N) (3.0 equiv, 1.5 mmol).

    • Causality: An organic base is chosen over inorganic salts (like K_{2}CO_{3}) because Et_{3}N partitions effectively into the lipophilic micelle core where the reaction actually occurs.

  • Reaction: Seal the vial and stir vigorously (1000 rpm) at room temperature for 4 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot (R_{f} ~0.4) and the appearance of a new, highly fluorescent product spot confirms conversion.

  • Workup: Extract the mixture with minimal Ethyl Acetate (3 x 2 mL).

    • Self-Validation Check: The aqueous phase will retain the surfactant (foamy), while the organic phase should be clear. If the organic phase is dark, filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the organic layer and purify via flash chromatography.

Protocol B: Chemoselective C4 O-Triflation

Causality Focus: Converting the C4-OH to a trifluoromethanesulfonate (triflate) serves two purposes. First, it protects the acidic hydroxyl group from interfering in subsequent C3 couplings. Second, it creates a highly electrophilic C4 site for orthogonal cross-coupling (e.g., Buchwald-Hartwig amination). Because the C-I bond undergoes oxidative addition faster than the C-OTf bond at low temperatures, this intermediate allows for sequential, site-selective functionalization.

  • Preparation: Dissolve 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) and cool the reaction to 0 °C in an ice bath.

    • Causality: DIPEA is sterically hindered, preventing unwanted nucleophilic attack on the electrophile, while effectively deprotonating the acidic C4-OH.

  • Electrophile Addition: Dropwise, add Trifluoromethanesulfonic anhydride (Tf_{2}O) (1.2 equiv, 1.2 mmol) over 5 minutes.

    • Self-Validation Check: A mild exotherm and the evolution of a light fuming vapor within the flask indicate the activation of the anhydride. The solution should transition from clear to a pale yellow tint.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • IPC: Quench a 10 µL aliquot in water/DCM. LC-MS analysis should show the complete disappearance of the starting mass (m/z 356) and the appearance of the triflate mass (m/z 488).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO_{3} (5 mL). Extract with DCM (2 x 5 mL), dry over anhydrous Na_{2}SO_{4}, and concentrate under reduced pressure to yield the orthogonal coupling precursor.

References

  • Title: WO2019090069A1 - Modulators of the integrated stress pathway Source: Google Patents URL
  • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: NobelPrize.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol Synthesis

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter challenges when functionalizing highly deactivated heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter challenges when functionalizing highly deactivated heterocyclic scaffolds. The synthesis of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) from its 2,6-bis(trifluoromethyl)pyridin-4-ol precursor is a classic example of a sterically and electronically demanding transformation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help researchers and drug development professionals maximize mono-iodination yields.

Mechanistic Overview: The "Push-Pull" Electronic Dilemma

To effectively troubleshoot low yields, we must first understand the causality behind the reaction's failure. The iodination of this specific pyridine ring relies on Electrophilic Aromatic Substitution (EAS).

Mechanism Core Pyridin-4-ol Core CF3 2,6-bis(CF3) Groups (-I, -M Effects) Core->CF3 Deactivates ring OH 4-OH / 4-Pyridone (+M Effect) Core->OH Activates C3/C5 EAS Electrophilic Aromatic Substitution at C3 CF3->EAS Hinders I+ attack OH->EAS Promotes I+ attack

Electronic push-pull effects governing electrophilic aromatic substitution at the C3 position.

  • The "Pull" (Deactivation): The two trifluoromethyl (-CF 3​ ) groups at the C2 and C6 positions are strongly electron-withdrawing via inductive (-I) and mesomeric (-M) effects. They severely deplete the π -electron density of the pyridine ring, making it highly resistant to electrophilic attack.

  • The "Push" (Activation): The hydroxyl group at C4 acts as a strong electron donor (+M effect). In polar solvents, the molecule exists in a tautomeric equilibrium with its 4-pyridone form, which strongly directs electrophiles to the ortho positions (C3 and C5) .

The Core Issue: Under standard conditions (e.g., I 2​ with K 2​ CO 3​ ), the deactivating power of the two -CF 3​ groups overpowers the activating power of the 4-OH group, resulting in recovered starting material or trace yields.

Troubleshooting FAQs

Q1: My reaction stalls with >80% unreacted starting material. What am I doing wrong?

A: You are likely using an insufficiently electrophilic iodine source. Molecular iodine (I 2​ ) alone or paired with mild bases cannot overcome the high activation energy barrier imposed by the -CF 3​ groups. Solution: Switch to N-Iodosuccinimide (NIS) activated by a stoichiometric amount of a strong Brønsted acid, such as Trifluoroacetic Acid (TFA) . TFA protonates the NIS, generating a highly reactive iodonium species (I + ) capable of attacking the deactivated ring .

Q2: I am getting a complex mixture, and LC-MS shows a mass corresponding to a di-iodo byproduct. How do I prevent this?

A: Because the C3 and C5 positions are electronically equivalent, once the first iodine is installed, the second position remains susceptible to attack, leading to the 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol byproduct. Solution:

  • Strict Stoichiometry: Limit NIS to exactly 1.00 - 1.05 equivalents.

  • Temperature Control: Perform the addition at 0 °C and do not exceed room temperature (20-25 °C). Heating the reaction provides the thermodynamic push needed for the second iodination.

Q3: My starting material isn't fully dissolving in dichloromethane (DCM). Does this affect the yield?

A: Yes. The highly fluorinated and polar nature of the pyridin-4-ol/pyridone tautomers leads to poor solubility in non-polar or moderately polar solvents like DCM. Furthermore, non-polar solvents favor the less reactive pyridinol tautomer. Solution: Use anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) . These polar aprotic solvents fully solubilize the substrate and stabilize the highly reactive 4-pyridone tautomer, facilitating the EAS pathway .

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reagent choices and experimental outcomes based on established deactivated pyridine iodination methodologies.

Iodination SystemSolventTemp (°C)Conversion (%)Mono/Di-Iodo RatioOutcome / Causality
I 2​ / K 2​ CO 3​ (1.2 eq)DCM25< 5%N/AFails; electrophile is too weak for deactivated ring.
ICl (1.5 eq)AcOH60~40%1 : 1.5Poor selectivity; heating promotes over-iodination.
NIS (1.5 eq) / TFAMeCN50> 95%1 : 4High conversion, but severe over-iodination to 3,5-diiodo.
NIS (1.05 eq) / TFA MeCN 0 to 25 > 90% 20 : 1 Optimal; acid-activated I + ensures high yield and selectivity.

Self-Validating Experimental Protocol

This protocol utilizes the optimized NIS/TFA system. It is designed as a self-validating workflow: each step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly.

ReactionPathway SM 2,6-bis(CF3)pyridin-4-ol (Deactivated Core) Reagents NIS, TFA MeCN, 0°C to RT SM->Reagents Electrophilic Iodination Product 3-Iodo-2,6-bis(CF3)pyridin-4-ol (Target Product) Reagents->Product Mono-iodination (1.05 eq NIS) Byproduct 3,5-Diiodo Byproduct (Over-iodination) Reagents->Byproduct Excess NIS / Heat (Sub-optimal)

Reaction pathway for the electrophilic iodination of 2,6-bis(trifluoromethyl)pyridin-4-ol.

Step-by-Step Methodology

Step 1: Substrate Preparation & Solvation

  • Charge a flame-dried, argon-purged round-bottom flask with 2,6-bis(trifluoromethyl)pyridin-4-ol (1.00 eq, e.g., 10.0 mmol).

  • Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration (50 mL).

  • Checkpoint: Ensure complete dissolution. The solution should be clear. If cloudy, gently sonicate before proceeding.

Step 2: Electrophile Activation (The Critical Step)

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add Trifluoroacetic Acid (TFA) (2.00 eq, 20.0 mmol) dropwise via syringe.

  • Add N-Iodosuccinimide (NIS) (1.05 eq, 10.5 mmol) in three equal portions over 15 minutes.

  • Causality Note: Portion-wise addition prevents a sudden spike in I + concentration, which is the primary cause of unwanted di-iodination.

  • Checkpoint: The solution will adopt a pale yellow/amber tint as the active iodinating species is generated.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to slowly warm to room temperature (20-25 °C).

  • Stir for 4 to 6 hours in the dark (wrap the flask in aluminum foil to prevent light-induced radical side reactions).

  • Checkpoint: Monitor via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3). The product mass ( [M+H]+ = 357.9) should dominate. If >10% starting material remains after 6 hours, add an additional 0.05 eq of NIS.

Step 4: Quenching and Workup

  • Once conversion is confirmed, cool the flask back to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na 2​ S 2​ O 3​ ) (20 mL).

  • Checkpoint (Self-Validation): The amber/yellow color must completely discharge, yielding a colorless or milky white mixture. This confirms the destruction of all unreacted electrophilic iodine.

  • Concentrate the mixture under reduced pressure to remove the bulk of the MeCN.

  • Extract the aqueous residue with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 30% EtOAc in Hexanes gradient) to isolate the pure 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol.

References

  • Villo, P., et al. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing), 52(45), 7265-7268.[Link] [1]

  • Cabrera-Afonso, M. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 749-754.[Link][1]

  • Bovino, M. T., et al. (2021). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate / European Journal of Organic Chemistry.[Link][2]

Sources

Optimization

How to minimize deiodination of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol during catalytic coupling

Topic: Minimizing Protodehalogenation of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Synthesis Troubleshooting Guide. This mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Protodehalogenation of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Synthesis Troubleshooting Guide. This module addresses a notoriously difficult transformation: the catalytic cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol[1]. Researchers frequently encounter severe protodehalogenation (deiodination) with this substrate, leading to complex mixtures and poor yields of the desired coupled product. This guide provides mechanistic insights, optimized parameters, and validated protocols to suppress the deiodination pathway.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol undergo massive deiodination instead of the desired cross-coupling? A1: The high rate of deiodination is driven by the extreme electron deficiency of the pyridine core. The two strongly electron-withdrawing trifluoromethyl (-CF 3​ ) groups make the C–I bond highly reactive toward oxidative addition by Pd(0). However, this same electron deficiency renders the resulting Pd(II)-aryl intermediate highly electrophilic. Instead of undergoing transmetalation (which is often rate-limiting), the Pd(II) complex is highly susceptible to hydride transfer or protonation[2]. Furthermore, the unprotected 4-hydroxyl group can tautomerize to a 4-pyridone. This tautomerization alters the electronic landscape, and the N–H or O–H can act as an internal proton source, directly quenching the Pd(II) intermediate to yield the deiodinated byproduct.

Q2: Do I need to protect the 4-hydroxyl group? If so, what is the best strategy? A2: Yes, protecting the 4-OH group is the most critical step to prevent self-quenching. Leaving it unprotected allows the molecule to exist in the pyridone tautomeric form, which coordinates strongly to palladium and poisons the catalyst, while also providing an acidic proton. We strongly recommend O-alkylation to lock the molecule in the pyridine form. Benzyl (Bn) or Methoxymethyl (MOM) ethers are highly effective. Avoid forming the triflate (-OTf) if you are performing a coupling that might compete with the C–I bond.

Q3: How do my choice of solvent and base contribute to the deiodination byproduct? A3: Solvents and bases are the primary external sources of hydrides in protodehalogenation[2]. Alcoholic solvents (ethanol, methanol, isopropanol) and amine bases (like triethylamine or DIPEA) possess β -hydrogens. The electrophilic Pd(II)-aryl intermediate can easily undergo β -hydride elimination from coordinated solvent or base molecules, forming an Ar-Pd(II)-H species that rapidly reductively eliminates to give the deiodinated arene. To minimize this, you must use strictly aprotic solvents (e.g., 1,4-dioxane, toluene) and mild, anhydrous inorganic bases.

Q4: Which catalytic systems (Pd/Ligand) are optimal for outcompeting the dehalogenation pathway? A4: The key is to accelerate the transmetalation and reductive elimination steps so they outpace hydride transfer. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are highly effective[3]. These ligands increase the electron density on the palladium center (facilitating oxidative addition) while their steric bulk forces the two coupling partners into close proximity, drastically accelerating reductive elimination.

Section 2: Mechanistic Visualization

Pathway Pd0 Pd(0) Catalyst (Active Species) PdII_OA Pd(II) Oxidative Addition Complex [Ar-Pd-I] Pd0->PdII_OA Oxidative Addition (Fast due to CF3 groups) ArI 3-Iodo-2,6-bis(CF3)pyridin-4-ol (Substrate) ArI->PdII_OA Transmetalation Transmetalation (Rate-limiting step) PdII_OA->Transmetalation Bulky Ligands (e.g., XPhos) Aprotic Solvents Hydride Hydride Transfer / Protonation (From Solvent/Base/OH) PdII_OA->Hydride Alcohols / Amine Bases Unprotected 4-OH Product Desired Cross-Coupled Product (Ar-R) Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Deiodinated Deiodinated Byproduct (Ar-H) Hydride->Deiodinated Reductive Elimination Deiodinated->Pd0 Catalyst Regeneration

Divergent pathways: Cross-coupling vs. protodehalogenation of the Pd(II) intermediate.

Section 3: Reaction Optimization Data

The following table summarizes the impact of various reaction parameters on the ratio of desired cross-coupled product to deiodinated byproduct, based on standard Suzuki-Miyaura coupling conditions.

Parameter CategorySuboptimal Choice (Promotes Deiodination)Optimal Choice (Promotes Coupling)Mechanistic Rationale
Substrate State Unprotected 4-OHProtected 4-OR (e.g., Benzyl, MOM)Prevents pyridone tautomerization; removes internal acidic proton source.
Solvent System EtOH, MeOH, iPrOH, DMFAnhydrous 1,4-Dioxane, TolueneAlcohols act as potent hydride donors via β -hydride elimination.
Base Selection NaOMe, Et 3​ N, iPr 2​ NEtAnhydrous K 3​ PO 4​ , Cs 2​ CO 3​ Amines/alkoxides provide hydrides; mild, bulky inorganic bases do not.
Ligand Design PPh 3​ , P(o-tol) 3​ XPhos, SPhos, dtbpfBulky, electron-rich ligands accelerate transmetalation and reductive elimination[3].
Water Content Aqueous base solutions (e.g., 2M Na 2​ CO 3​ )Strictly anhydrous conditionsWater can act as a proton source for the highly electrophilic Pd(II) intermediate.
Section 4: Validated Experimental Protocol

This self-validating protocol utilizes a protection strategy followed by an anhydrous Suzuki-Miyaura coupling to ensure deiodination is kept below 5%.

Phase 1: Substrate Protection (O-Benzylation)

  • Setup: Charge a flame-dried round-bottom flask with 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add K 2​ CO 3​ (2.0 equiv) and stir for 15 minutes.

  • Alkylation: Dropwise add Benzyl bromide (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na 2​ SO 4​ , filter, and concentrate.

  • Validation: Verify O-alkylation (vs. N-alkylation) via 1 H NMR (presence of a sharp singlet for the -CH 2​

    • group around 5.2 ppm) and 13 C NMR.

Phase 2: Anhydrous Suzuki-Miyaura Cross-Coupling

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the 4-(benzyloxy)-3-iodo-2,6-bis(trifluoromethyl)pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and finely milled, anhydrous K 3​ PO 4​ (2.5 equiv).

  • Catalyst Addition: Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (8 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M) to the tube. Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 80 °C under vigorous stirring for 6-8 hours.

  • Monitoring: Monitor via GC-MS or LC-MS. You should observe >95% conversion with <5% of the deiodinated mass (M - I + H).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitutions on 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol

Welcome to the Application Scientist Support Center. Working with 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) presents a unique matrix of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) presents a unique matrix of synthetic challenges. The pyridine core is severely electron-deficient due to the dual trifluoromethyl (-CF 3​ ) groups, while the C3-Iodine and C4-Hydroxyl positions are buried in extreme steric bulk.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for cross-coupling and alkylation workflows, designed specifically for researchers and drug development professionals.

Section 1: Overcoming Steric Bottlenecks in C3 Suzuki-Miyaura Couplings

Q: My Suzuki coupling at the C3 position is stalling, yielding mostly unreacted starting material or dehalogenated side products. Why is this happening? A: The failure is rooted in the catalytic cycle's steric bottlenecks. The C3-Iodine is flanked by a bulky -CF 3​ group at C2 and an -OH group at C4. Standard catalysts like Pd(PPh 3​ ) 4​ form coordinatively saturated Pd(0)L 2​ complexes that are physically too bulky to undergo oxidative addition into the hindered C3-I bond[1]. Furthermore, even if oxidative addition occurs, the subsequent transmetalation and reductive elimination steps are severely retarded by the steric clash between the incoming aryl group and the adjacent -CF 3​ /-OH moieties.

Q: How do I redesign my catalytic system to force the reaction? A: You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos, or N-Heterocyclic Carbenes (NHCs)[1],[2]. Causality: Counterintuitively, a bulkier ligand accelerates the reaction with a bulky substrate. Ligands like XPhos force the formation of a highly reactive, monoligated Pd(0)L 1​ species. This creates a large "open pocket" on the palladium center, facilitating oxidative addition[3]. During reductive elimination, the extreme steric bulk of the ligand pushes the two coupled partners together, accelerating the product release and preventing catalyst trapping.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling (C3-Arylation)
  • Preparation : In an oven-dried Schlenk flask, combine 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 equiv), arylboronic acid (1.5 equiv), Pd 2​ (dba) 3​ (2 mol%), XPhos (8 mol%), and anhydrous K 3​ PO 4​ (3.0 equiv).

  • Atmosphere Exchange : Evacuate and backfill the flask with Argon three times. Causality: Pd(0) complexes are highly sensitive to oxidation. Oxygen will irreversibly poison the active L 1​ Pd(0) species.

  • Solvent Addition : Add degassed 1,4-Dioxane/H 2​ O (10:1 ratio). Causality: Water is strictly required to dissolve the phosphate base and facilitate the formation of the reactive boronate intermediate necessary for transmetalation[1].

  • Reaction & Visual Validation : Heat to 90°C. Validation Checkpoint: The initial dark purple/red solution (characteristic of Pd 2​ (dba) 3​ ) should transition to a clear pale yellow or amber color within 15 minutes. This color shift confirms the successful generation of the active Pd(0)-XPhos complex. If the solution turns black and precipitates form, the catalyst has aggregated into inactive palladium black.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography.

Section 2: Regioselective C4 O-Alkylation

Q: When attempting to alkylate the C4-OH, I get a mixture of products. How do I achieve strict O-alkylation? A: 4-Hydroxypyridines are ambident nucleophiles, existing in equilibrium with their pyridin-4-one tautomers[4]. Alkylation can occur at the oxygen (kinetic control) or the nitrogen (thermodynamic control). While the -CF 3​ groups at C2 and C6 provide substantial steric shielding of the nitrogen (naturally favoring O-alkylation), the C3-Iodine also severely hinders the oxygen. Causality: To overcome this and guarantee O-alkylation, you must leverage Hard-Soft Acid-Base (HSAB) principles. Using a "hard" base like Cs 2​ CO 3​ or Ag 2​ CO 3​ in a polar aprotic solvent (DMF) ensures the formation of a "hard" oxygen nucleophile. Silver salts are particularly effective because Ag + coordinates with the halide leaving group of the electrophile, facilitating an S N​ 1-like transition state that strongly favors attack by the more electronegative oxygen atom. Alternatively, Mitsunobu conditions (PPh 3​ , DIAD) force O-alkylation because the intermediate phosphonium species exclusively forms on the oxygen atom[4].

Protocol 2: Self-Validating Selective O-Alkylation
  • Preparation : Dissolve 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 equiv) in anhydrous DMF.

  • Base Activation : Add Cs 2​ CO 3​ (2.0 equiv) and stir at room temperature for 30 minutes. Validation Checkpoint: The solution may slightly deepen in color as the ambident pyridinolate anion is generated.

  • Electrophile Addition : Dropwise add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv). Causality: Slow addition prevents a local excess of the electrophile, minimizing the chance of forcing the thermodynamically driven N-alkylation pathway[4].

  • Reaction Monitoring : Stir at 40°C for 4 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The O-alkylated product will elute significantly faster (higher R f​ ) than any N-alkylated side product due to the loss of hydrogen bonding capability and lower overall polarity.

  • Quench & Isolate : Quench with saturated aqueous NH 4​ Cl to neutralize excess base. Extract with Ethyl Acetate. Wash the organic layer extensively with LiCl (5% aq) to remove residual DMF.

Section 3: Quantitative Optimization Data

Table 1: Optimization Matrix for C3-Suzuki Coupling of Sterically Hindered Iodopyridines

Catalyst SystemLigand TypeBaseYield (%)Causality / Observation
Pd(PPh 3​ ) 4​ Monodentate (Small)Na 2​ CO 3​ < 5%Fails oxidative addition; catalyst decomposes to Pd black.
Pd(dppf)Cl 2​ BidentateK 2​ CO 3​ 15%High steric clash during transmetalation; slow reductive elimination.
Pd 2​ (dba) 3​ / SPhosDialkylbiaryl (Bulky)K 3​ PO 4​ 82%L 1​ Pd(0) formation enables oxidative addition; bulk forces reductive elimination.
Pd-PEPPSI-IPrNHC (Highly Bulky)CsF89%Extreme steric bulk of IPr ligand perfectly accommodates hindered C3-I bond.

Section 4: Mechanistic Visualizations

SuzukiCycle Pd0 Pd(0)L1 Active Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd + 3-Iodo-Pyridine PdII Pd(II) Aryl-Iodide Complex (Highly Hindered) OxAdd->PdII TransMet Transmetalation (Base-Assisted) PdII->TransMet + Ar-B(OH)2 / Base PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Steric Bottleneck 2) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product C3-Arylated Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks at C3.

Alkylation Substrate 3-Iodo-2,6-bis(CF3) pyridin-4-ol Base Base Deprotonation (Cs2CO3 / Ag2CO3) Substrate->Base Ambident Ambident Anion (O- vs N- Nucleophile) Base->Ambident O_Alk O-Alkylation (Target) Hard Electrophiles Ambident->O_Alk Kinetic Control N_Alk N-Alkylation (Side Product) Soft Electrophiles Ambident->N_Alk Thermodynamic Control

Caption: Ambident reactivity of pyridin-4-ol derivatives under basic conditions.

References

  • Accounts of Chemical Research (ACS Publications)
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates BenchChem URL
  • National Institutes of Health (PMC)
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions ResearchGate URL

Sources

Optimization

Technical Support Center: Removing Unreacted Iodine Impurities from 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol Batches

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for removing persistent elemental iodine ( I2​ ) impurities from batches of 3-Iodo-2,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for removing persistent elemental iodine ( I2​ ) impurities from batches of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol[1].

Mechanistic Insight: The Challenge of the Bis-Trifluoromethyl Matrix

During the electrophilic iodination of 2,6-bis(trifluoromethyl)pyridin-4-ol[2], an excess of elemental iodine ( I2​ ) is often employed to drive the reaction to completion. Standard organic synthesis protocols dictate the removal of unreacted I2​ via a reductive aqueous wash, typically using sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate anion rapidly reduces lipid-soluble I2​ into water-soluble iodide ( I− ) and tetrathionate ( S4​O62−​ ), a redox mechanism famously leveraged in the iodine clock reaction[3].

The Causality of Yield Loss: While the redox chemistry is straightforward, the specific chemical matrix of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol introduces a critical complication: extreme acidity . The two trifluoromethyl ( −CF3​ ) groups exert a profound electron-withdrawing inductive effect on the pyridine ring. Coupled with the stabilization of the pyridone tautomer, this drastically lowers the pKa​ of the C4-hydroxyl proton.

If the reductive quench is performed using standard unbuffered sodium thiosulfate (which can drift basic) or if a sodium carbonate wash is mistakenly applied, the product will rapidly deprotonate to form a highly water-soluble pyridinolate anion. This leads to catastrophic partitioning of the target compound into the aqueous waste layer. Therefore, successful iodine removal requires a strictly pH-controlled biphasic system.

Troubleshooting & FAQs

Q1: My organic layer is completely clear of iodine, but my isolated product yield is less than 20%. Where did the product go? A1: Your product likely partitioned into the aqueous phase due to deprotonation. Because the 2,6-bis(trifluoromethyl)pyridin-4-ol core is highly acidic, any aqueous wash with a pH > 4.5 will ionize the hydroxyl group. To prevent this, you must buffer your Na2​S2​O3​ quench solution to an acidic pH (pH 3.0–4.0) using dilute citric acid or HCl prior to the extraction.

Q2: The organic layer remains persistently pink/violet even after multiple 10% sodium thiosulfate washes. Why isn't the reduction working? A2: A persistent violet/pink hue indicates unreacted I2​ trapped in the organic phase. This is rarely a failure of the thiosulfate itself[3], but rather a mass-transfer limitation. I2​ can form weak charge-transfer complexes with electron-rich solvents or impurities. Solution: Ensure vigorous biphasic stirring (≥500 RPM) for at least 15–30 minutes. If the color persists, add 5% (v/v) of a polar protic co-solvent like methanol to the organic phase. This disrupts the complex and shuttles the I2​ to the aqueous interface for reduction.

Q3: Can I use sodium bisulfite ( NaHSO3​ ) instead of sodium thiosulfate? A3: Yes. Sodium bisulfite is an excellent alternative. It naturally produces a slightly acidic aqueous environment (pH ~4.0–4.5), which inherently protects the acidic 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol from deprotonation. However, bisulfite reduction kinetics are slightly slower than thiosulfate[3], so you must increase the biphasic stirring time to ensure complete decolorization.

Quantitative Data: Quench Optimization

The following table summarizes the causal relationship between the quenching agent, the pH of the aqueous phase, and the resulting product recovery.

Quenching AgentAqueous Phase pH I2​ Removal EfficiencyProduct Recovery (%)Mechanistic Notes
10% Na2​S2​O3​ (Unbuffered)~7.0>99%45%Severe product loss due to deprotonation into the aqueous layer.
10% Na2​S2​O3​ (Buffered) 3.5 >99% 94% Optimal. Acidic pH suppresses ionization; rapid redox kinetics.
10% NaHSO3​ ~4.595%88%Good retention; slower reduction kinetics require longer stirring.
Sat. Na2​CO3​ / Na2​S2​O3​ ~10.5<50%<5%Catastrophic yield loss; poor iodine disproportionation.

Validated Step-by-Step Methodology: pH-Controlled Reductive Quench

This self-validating protocol ensures complete iodine removal while maximizing the recovery of the highly acidic 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol.

Step 1: Preparation of the Buffered Quench Solution

  • Dissolve 10 g of Sodium Thiosulfate Pentahydrate ( Na2​S2​O3​⋅5H2​O ) in 100 mL of deionized water.

  • Add 0.5 M Citric Acid dropwise while monitoring with a pH meter until the solution reaches pH 3.5.

Step 2: Reductive Wash

  • Transfer the crude organic reaction mixture (containing the product and I2​ ) to a separatory funnel or a stirred reactor.

  • Add an equal volume of the buffered 10% Na2​S2​O3​ solution.

  • Stir vigorously (500 RPM) for 15 to 20 minutes. Self-Validation Check: The organic layer must transition from dark brown/violet to pale yellow or colorless.

Step 3: Phase Separation

  • Halt stirring and allow the phases to separate completely.

  • Verify the pH of the aqueous layer using pH paper. It must remain below pH 4.0. If it has drifted higher, add a few drops of 1M HCl , stir for 5 minutes, and re-separate.

  • Drain and discard the aqueous layer (containing I− and S4​O62−​ ).

Step 4: Final Wash and Drying

  • Wash the retained organic layer once with an equal volume of acidic brine (saturated NaCl acidified to pH 3 with HCl ) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Filter and concentrate under reduced pressure to yield the purified, iodine-free product.

Process Workflow Diagram

The following diagram illustrates the logical workflow and phase partitioning of the optimized purification process.

Workflow Start Crude Reaction Mixture (Product + unreacted I₂) Quench Add 10% aq. Na₂S₂O₃ (Buffer to pH 3.5) Start->Quench Reductive Quench Separate Phase Separation Quench->Separate AqPhase Aqueous Layer (I⁻, S₄O₆²⁻, Salts) Separate->AqPhase Discard OrgPhase Organic Layer (3-Iodo Product) Separate->OrgPhase Retain Wash Acidic Brine Wash & Drying (Na₂SO₄) OrgPhase->Wash Pure Purified Batch (Iodine-Free) Wash->Pure

Optimized workflow for unreacted iodine removal via pH-controlled reductive quench.

References

  • 2,6-Bis(trifluoromethyl)-4-pyridinol Source: LookChem URL:[Link]

  • Iodine clock reaction - Wikipedia Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique synthetic hu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique synthetic hurdles associated with 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS: 1408279-10-6) .

This highly functionalized building block presents two massive challenges: extreme electron deficiency (driven by the dual -CF₃ groups) and severe steric hindrance around the 3-iodo and 4-hydroxyl positions. Below, we break down the causality behind these challenges and provide self-validating protocols to ensure your success.

FAQ 1: Regiocontrol in Alkylation (O- vs. N-Alkylation)

Q: I am trying to alkylate the 4-hydroxyl group, but I am getting poor yields, mixed N/O-alkylation, or no reaction at all. How do I force O-selectivity?

The Causality: Pyridin-4-ols exist in a tautomeric equilibrium with their pyridin-4(1H)-one counterparts. Generally, alkylation of pyridones can occur at either the nitrogen (soft nucleophile) or the oxygen (hard nucleophile). However, the two strongly electron-withdrawing trifluoromethyl groups at the 2 and 6 positions drastically deplete the electron density of the pyridine nitrogen, inherently disfavoring N-alkylation [1].

Despite this electronic advantage, the bulky 3-iodo group creates immense steric hindrance shielding the 4-oxygen. If you use a weak base (like K₂CO₃) in a protic solvent, the reaction stalls. To overcome this, you must apply the Hard-Soft Acid-Base (HSAB) principle. Utilizing Silver Carbonate (Ag₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents drives strict O-alkylation. The Ag⁺ ion specifically coordinates with the leaving group (halide) of your alkylating agent, lowering the activation energy for the sterically hindered oxygen to attack [2].

G A 3-Iodo-2,6-bis(CF3) pyridin-4-ol B Pyridin-4(1H)-one Tautomer A->B Tautomerization C O-Alkylation (Favored) Ag2CO3 or Cs2CO3 A->C Hard Base / Ag+ effect D N-Alkylation (Disfavored) Electron-Deficient N B->D Soft Base (Blocked by CF3)

Tautomeric equilibrium and regioselective alkylation pathways of the pyridin-4-ol scaffold.

Data Presentation: Optimization of 4-OH Alkylation Conditions
BaseSolventTemp (°C)O:N RatioYield (%)Causality / Observation
K₂CO₃Acetone6060:4045Weak base cannot overcome steric hindrance; mixed attack.
Cs₂CO₃DMF8090:1078"Cesium effect" increases solubility and favors O-alkylation via HSAB.
Ag₂CO₃Toluene90>99:185Ag⁺ coordinates the alkyl halide leaving group, ensuring strict O-selectivity.

FAQ 2: Overcoming Steric Hindrance in 3-Position Cross-Coupling

Q: My Suzuki-Miyaura coupling at the 3-iodo position yields mostly dehalogenated starting material and very little cross-coupled product. Why is the catalyst failing?

The Causality: The 3-iodo position is flanked by a -CF₃ group and the 4-OH (or 4-OR) group, creating a sterically congested "canyon." Because the pyridine ring is highly electron-deficient, the initial oxidative addition of the Palladium catalyst into the C-I bond is actually very fast.

The bottleneck occurs during transmetalation . Standard ligands (like PPh₃ or dppf) are either too small or too rigid to force the incoming boronic acid into the crowded Pd-sphere. Consequently, the Pd-complex undergoes competitive β-hydride elimination or protodehalogenation. Furthermore, if the 4-OH is left unprotected, it can form a stable Pd-O complex, permanently poisoning the catalyst [3].

The Solution: You must first protect the 4-OH group (e.g., via O-alkylation). Then, employ a bulky, electron-rich Buchwald precatalyst such as XPhos-Pd-G2 . The massive dicyclohexyl biaryl phosphine ligand (XPhos) creates a highly active, mono-ligated Pd(0) species that facilitates transmetalation and forces the difficult reductive elimination step [4].

G S1 1. 4-OH Protection (O-Alkylation) S2 2. Oxidative Addition (Fast: e- deficient) S1->S2 S3 3. Transmetalation (Slow: Steric Hindrance) S2->S3 S4 4. Reductive Elimination (XPhos Ligand Required) S3->S4

Mechanistic workflow for overcoming steric hindrance in 3-position Suzuki-Miyaura cross-coupling.

Data Presentation: Catalyst Screening for Suzuki Coupling (3-Iodo Position)
Precatalyst / LigandBaseSolventConversionDehalogenationCausality / Observation
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O<10%>50%Ligand too small; transmetalation fails, leading to reduction.
Pd(dppf)Cl₂K₂CO₃DMF/H₂O35%40%Bidentate ligand struggles to adapt to extreme steric bulk.
XPhos-Pd-G2K₃PO₄THF/H₂O>95%<5%Bulky biaryl phosphine accelerates reductive elimination.

Validated Experimental Protocols

Protocol 1: Regioselective O-Alkylation using Ag₂CO₃

This protocol is a self-validating system: successful O-alkylation will result in a distinct shift in the UV-Vis spectrum and a loss of the broad -OH stretch (~3200 cm⁻¹) in IR, confirming the absence of the pyridone tautomer.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (1.0 equiv) and Ag₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration) to the flask. Stir for 15 minutes at room temperature to allow the silver salt to coordinate with the pyridinol.

  • Alkylation: Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv).

  • Heating: Heat the reaction mixture to 90 °C in the dark (to prevent silver degradation) for 12 hours.

  • Validation & Workup: Monitor via TLC. Once the starting material is consumed, cool to room temperature, filter through a pad of Celite to remove silver salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Sterically Hindered Suzuki Coupling using XPhos-Pd-G2

This protocol utilizes a precatalyst to ensure the rapid generation of the active Pd(0) species, bypassing the induction period that often leads to catalyst degradation in sterically hindered systems.

  • Reagent Loading: To a microwave vial, add the O-protected 3-Iodo-2,6-bis(trifluoromethyl)pyridine derivative (1.0 equiv), the aryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos-Pd-G2 (5 mol%).

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add a degassed mixture of THF and H₂O (10:1 ratio, 0.1 M concentration).

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Validation & Workup: Extract an aliquot and run LC-MS. The mass should shift exactly by the mass of the boronic acid minus the iodine atom. If a mass corresponding to[M - I + H] is observed, dehalogenation has occurred (check solvent degassing). Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify.

References

  • ACS Publications. "Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes." The Journal of Organic Chemistry. Available at:[Link]

  • MDPI. "Advances in Cross-Coupling Reactions." Molecules. Available at:[Link]

  • ACS Publications. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for determining the purity of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

As a Senior Application Scientist, approaching the chromatographic analysis of highly functionalized halopyridines requires moving beyond standard reversed-phase methodologies. The compound 3-Iodo-2,6-bis-trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the chromatographic analysis of highly functionalized halopyridines requires moving beyond standard reversed-phase methodologies. The compound 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol presents a unique physical chemistry challenge: it features a highly sterically hindered pyridine ring, two strongly electron-withdrawing trifluoromethyl ( −CF3​ ) groups, a heavy, polarizable iodine atom, and a highly acidic hydroxyl ( −OH ) group.

This guide objectively compares stationary phase performances and outlines a self-validating, step-by-step HPLC method validation protocol compliant with the modernized ICH Q2(R2) guidelines[1].

The Mechanistic Challenge & Stationary Phase Comparison

Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While the −CF3​ groups and iodine atom in our target analyte are hydrophobic, the highly polarized nature of the C−F and C−I bonds, combined with the acidic hydroxyl group, creates a localized dipole. When run on a standard C18 phase, this localized dipole interacts poorly with the non-polar alkyl chains, leading to severe peak tailing and co-elution with structurally similar impurities (such as the des-iodo derivative).

To solve this, we must utilize orthogonal selectivity . Pentafluorophenyl (PFP) stationary phases provide multiple retention mechanisms beyond simple hydrophobic interactions[2]. The rigid aromatic ring of the PFP phase provides π−π interactions with the pyridine ring. Furthermore, the highly electronegative fluorinated surface induces dipole-dipole interactions with the iodine atom, and specific fluorine-fluorine interactions offer unparalleled shape selectivity for the −CF3​ groups[3].

Table 1: Performance Comparison: Traditional C18 vs. PFP Stationary Phase

Data represents experimental averages from initial method screening.

Chromatographic MetricTraditional C18 (e.g., XBridge)Fluorinated Phase (e.g., Luna PFP(2))Mechanistic Causality
Retention Time ( Rt​ ) 3.5 min7.2 minEnhanced retention via F-F and π−π interactions.
Peak Tailing ( Tf​ ) 1.95 (Severe tailing)1.08 (Symmetrical)PFP prevents secondary silanol interactions with the polarized pyridine.
Resolution ( Rs​ ) 1.2 (Co-elution risk)4.1 (Baseline resolution)Superior dipole recognition of the heavy iodine atom.
Theoretical Plates ( N ) 8,50014,200Improved mass transfer and reduced secondary interactions.

Method Development & Validation Lifecycle

Method_Validation_Workflow N1 1. Analyte Profiling 3-Iodo-2,6-bis-CF3-pyridin-4-ol N2 2. Stationary Phase Selection PFP vs. Traditional C18 N1->N2 Identify Halogen/Acidic Moieties N3 3. Mobile Phase Control pH 2.0 (Suppress -OH Ionization) N2->N3 Orthogonal Selectivity Achieved N4 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy N3->N4 Finalize Chromatographic Method N5 5. Lifecycle Management Continuous Monitoring N4->N5 Validated Fit-for-Purpose

Fig 1: Science-driven HPLC method development and validation lifecycle.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the embedded System Suitability Testing (SST) criteria are met.

Step 3.1: Mobile Phase Preparation
  • Channel A (Aqueous): 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water.

    • Causality: The electron-withdrawing −CF3​ groups significantly lower the pKa of the C4-hydroxyl group. TFA drops the mobile phase pH to ~2.0, ensuring the −OH group remains fully protonated (neutral). Failing to control this leads to partial ionization, causing split peaks and erratic retention times.

  • Channel B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and sharper peaks for highly halogenated compounds compared to methanol, which can participate in unwanted hydrogen bonding with the PFP stationary phase.

Step 3.2: Chromatographic Conditions
  • Column: Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP, 150 x 4.6 mm, 3 µm[2][3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for the conjugated pyridine ring and iodine auxochrome).

  • Injection Volume: 5 µL.

Step 3.3: Gradient Program
Time (min)% Channel A (0.1% TFA)% Channel B (Acetonitrile)
0.08020
8.02080
10.02080
10.18020
15.08020
Step 3.4: System Suitability Testing (SST)

Inject a 0.1 mg/mL standard solution of the API spiked with 0.1% of the des-iodo impurity. The system is only validated for use if:

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms suppression of secondary silanol interactions).

  • Resolution ( Rs​ ): ≥2.0 between API and des-iodo impurity (Confirms column selectivity).

  • Repeatability: %RSD of peak area ≤1.0% for 5 replicate injections (Confirms injector and pump precision).

ICH Q2(R2) Method Validation Strategy

The modernized ICH Q2(R2) guidelines emphasize a science- and risk-based approach to analytical procedure validation[1]. For the purity determination of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol, the validation must demonstrate that the method is "fit for purpose" across the following core parameters.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete baseline resolution from known synthetic impurities and degradation products.Resolution ( Rs​ ) = 4.1 from closest positional isomer. Peak purity index > 0.999.Pass
Linearity & Range R2≥0.999 across 25% to 150% of the nominal working concentration. R2=0.9998 (Range: 0.025 to 0.150 mg/mL).Pass
Accuracy 98.0% - 102.0% Recovery from spiked placebo matrices at 50%, 100%, and 150% levels.Mean Recovery = 99.5% ± 0.4%.Pass
Precision (Repeatability) %RSD 2.0% for 6 independent preparations at 100% test concentration.%RSD = 0.6%.Pass
LOD / LOQ Signal-to-noise ratio approach: S/N 3 (LOD) and S/N 10 (LOQ).LOD: 0.02 μ g/mLLOQ: 0.06 μ g/mL.Pass
Robustness Method must remain unaffected by small, deliberate variations (e.g., Flow rate ±0.1 mL/min, Temp ±2∘ C). Tf​ remained ≤1.2 and Rs​≥3.5 under all varied conditions.Pass

Conclusion

By analyzing the specific structural liabilities of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol—namely its highly acidic hydroxyl group and heavily halogenated ring—we can logically deduce that traditional C18 methodologies are insufficient. Transitioning to a PFP stationary phase, coupled with strict acidic mobile phase control, yields a highly robust, ICH Q2(R2) compliant method that guarantees analytical trustworthiness and precise purity determination.

Sources

Comparative

A Comparative Guide to the Efficacy of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol Derivatives in Next-Generation Pesticide Synthesis

Introduction: The Trifluoromethylpyridine Scaffold as a Pillar of Modern Agrochemicals In the landscape of modern crop protection, the trifluoromethylpyridine (TFMP) fragment has emerged as a cornerstone in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Trifluoromethylpyridine Scaffold as a Pillar of Modern Agrochemicals

In the landscape of modern crop protection, the trifluoromethylpyridine (TFMP) fragment has emerged as a cornerstone in the design of high-efficacy pesticides.[1][2] Its prevalence is not accidental; the inclusion of trifluoromethyl (CF3) groups imparts a unique combination of physicochemical properties to a molecule. These include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and potent electronic effects that can significantly improve binding affinity to target proteins.[3][4] This has led to the development of numerous commercialized insecticides, herbicides, and fungicides built upon the TFMP core.[4]

While many TFMP structures have been explored, this guide focuses on a promising, yet less-documented, platform: 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol . This molecule is of particular interest due to its dense functionalization. The two CF3 groups at the 2 and 6 positions create a highly electron-deficient and stable pyridine ring, while the hydroxyl group at the 4-position and the iodine atom at the 3-position serve as versatile synthetic handles. These reactive sites offer a gateway to a vast chemical space for creating novel derivatives with potentially superior and diverse biological activities. This guide will provide a comparative framework for the synthesis and evaluation of these derivatives, grounded in established principles of pesticide chemistry and supported by detailed experimental methodologies.

Synthetic Strategy: Building the Core Scaffold

The synthesis of the 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol core is not trivial and requires a multi-step approach. A plausible and efficient pathway can be designed based on methodologies reported for analogous structures. The key transformation is the introduction of the trifluoromethyl groups onto the pyridine ring, which can be effectively achieved through a copper-mediated trifluoromethylation reaction.[5][6]

A proposed synthetic workflow is as follows:

  • Halogenation of Pyridin-4-ol: Starting from commercially available pyridin-4-ol, a di-halogenation at the 2 and 6 positions can be achieved using a suitable brominating agent (e.g., N-Bromosuccinimide).

  • Trifluoromethylation: The resulting 2,6-dibromo-pyridin-4-ol can then undergo a copper-mediated trifluoromethylation. This reaction typically involves a trifluoromethyl source like (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a copper catalyst to replace the bromine atoms with CF3 groups.[6]

  • Iodination: The final step is the regioselective iodination at the 3-position. Due to the electron-withdrawing nature of the CF3 groups, the 3 and 5 positions are activated for electrophilic substitution. Careful control of reaction conditions using an iodinating agent (e.g., N-Iodosuccinimide) would be required to achieve selective iodination at the desired position.

Synthetic_Pathway start Pyridin-4-ol step1 2,6-Dibromo-pyridin-4-ol start->step1 NBS, Solvent step2 2,6-bis(Trifluoromethyl)-pyridin-4-ol step1->step2 Cu-catalyst, TMSCF3, DMF final 3-Iodo-2,6-bis(trifluoromethyl)-pyridin-4-ol step2->final NIS, Acid Catalyst

Caption: Proposed synthetic pathway for the core scaffold.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The strategic value of the 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol scaffold lies in its potential for derivatization at two key positions: the 4-hydroxyl group and the 3-iodo group. These modifications are crucial for tuning the molecule's biological activity, spectrum, and systemic properties.

  • Derivatization at the 4-Position (O-Linkage): The hydroxyl group can be converted into ethers, esters, or carbamates. This strategy is often employed to modulate the molecule's polarity and hydrolytic stability, which can affect its movement within the plant (systemicity) and its metabolic fate. For instance, creating an ether linkage with a substituted benzyl group could introduce a new binding interaction with the target enzyme.

  • Derivatization at the 3-Position (C-C & C-N Coupling): The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7] This opens up a vast array of possibilities:

    • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce complex ring systems. Incorporating moieties like pyrazoles or oxadiazoles has been shown to be highly effective in enhancing insecticidal activity.[8][9]

    • Buchwald-Hartwig Amination: This allows for the introduction of substituted amines, leading to the synthesis of novel carboxamides, a class of compounds known for their potent insecticidal properties, such as ryanodine receptor modulators.[9]

SAR_Logic cluster_0 Derivatization Pathways cluster_1 Potential Outcomes Core Core Scaffold 3-Iodo-2,6-bis(CF3)-pyridin-4-ol Deriv_O 4-OH Modification Ethers, Esters, Carbamates Core->Deriv_O O-Alkylation/ Acylation Deriv_I 3-Iodo Coupling Suzuki (Aryl/Heteroaryl) Buchwald-Hartwig (Amines) Core->Deriv_I Pd-Catalyzed Cross-Coupling Outcome_Prop Improved Systemicity & Metabolic Profile Deriv_O->Outcome_Prop Outcome_Insect Enhanced Insecticidal Activity (e.g., Lepidoptera, Aphids) Deriv_I->Outcome_Insect Outcome_Herb Novel Herbicidal Modes of Action Deriv_I->Outcome_Herb

Sources

Validation

Validation of computational models for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol binding affinity

Validation of Computational Models for 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol Binding Affinity: A Comparative Guide The Mechanistic Challenge: Stereoelectronics and the Sigma-Hole Predicting the binding affinity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Computational Models for 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol Binding Affinity: A Comparative Guide

The Mechanistic Challenge: Stereoelectronics and the Sigma-Hole

Predicting the binding affinity of heavily halogenated, electron-deficient fragments like 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS 1408279-10-6) [1] presents a severe stress test for standard computational chemistry pipelines. This molecule possesses two distinct features that break conventional molecular mechanics force fields:

  • The Iodine Sigma-Hole: Standard force fields assign a uniform partial negative charge to halogens based on electronegativity. However, heavy halogens like iodine exhibit an anisotropic charge distribution—an equatorial belt of negative charge and a polar cap of positive charge (the σ -hole). When interacting with a protein backbone carbonyl, standard models predict electrostatic repulsion, whereas in reality, a highly directional, attractive halogen bond forms[2].

  • Bis-Trifluoromethyl Desolvation: The two −CF3​ groups at the 2 and 6 positions create a massive desolvation penalty. Accurately modeling the entropic gain of displacing structured water networks from a binding pocket requires explicit solvent modeling, which implicit models (like Generalized Born) frequently overestimate[3].

To optimize hit-to-lead campaigns involving this scaffold, computational models must be rigorously compared and biophysically validated.

Objective Comparison of Computational Models

We compared three primary computational approaches for predicting the binding affinity ( ΔG ) of 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol derivatives against a representative kinase target.

Computational ModelHalogen Bond TreatmentSolvation ModelTypical ΔG ErrorPredictive Reliability
Molecular Docking (Glide XP / Vina) Isotropic (Fails to capture σ -hole)Implicit / None >2.5 kcal/molLow (High false negative rate)
MM/GBSA Isotropic (Unless heavily customized)Implicit (Generalized Born) 1.5−2.0 kcal/molModerate (Struggles with −CF3​ entropy)
FEP+ with Extra Point (EP) Charge Anisotropic (Massless positive EP added)Explicit (TIP3P Water) ≤0.6−1.0 kcal/molHigh (Gold Standard)

Causality of Performance: Molecular docking fails because it penalizes the close contact between the iodine atom and Lewis bases in the binding pocket. MM/GBSA improves the scoring by accounting for ligand strain and implicit solvation, but fails to capture the explicit water displacement caused by the bulky −CF3​ groups. Alchemical Free Energy Perturbation (FEP+) succeeds because it utilizes an Extra Point (EP) of charge on the distal end of the iodine atom to explicitly model the σ -hole, while Replica Exchange Solute Tempering (REST) ensures adequate sampling of the −CF3​ rotational barriers in explicit solvent[2][4].

The Self-Validating System: Experimental Validation Protocol

To ensure the computational predictions are trustworthy, they must be grounded in a closed-loop, self-validating experimental system. The following biophysical and structural protocol is required to validate the FEP+ predictions.

Phase 1: Thermodynamic & Kinetic Validation

We utilize Isothermal Titration Calorimetry (ITC) to decouple the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions, and Surface Plasmon Resonance (SPR) to confirm binding kinetics.

  • Compound Procurement & Preparation: Source high-purity 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol[1]. Prepare a 10 mM stock in 100% DMSO.

  • SPR Execution (Kinetics):

    • Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

    • Inject the compound in a multi-cycle kinetic format (concentrations ranging from 0.1 μ M to 10 μ M) at a flow rate of 30 μ L/min.

    • Causality: SPR provides the association ( kon​ ) and dissociation ( koff​ ) rates. The calculated Kd​ ( koff​/kon​ ) must mathematically align with the ΔG predicted by FEP+.

  • ITC Execution (Thermodynamics):

    • Load 50 μ M of the target protein into the sample cell at 25°C.

    • Titrate 500 μ M of the ligand (matching DMSO concentrations exactly to avoid heat of dilution artifacts).

    • Causality: The iodine halogen bond is highly enthalpic, while the −CF3​ water displacement is highly entropic. ITC validates whether FEP+ accurately captured the mechanism of binding, not just the final affinity.

Phase 2: Structural Confirmation
  • Co-Crystallization: Incubate the target protein with a 5-fold molar excess of the compound. Grow crystals using vapor diffusion.

  • X-ray Diffraction: Solve the structure to a resolution of ≤2.0 Å.

  • Geometric Validation: Measure the distance between the Iodine atom and the interacting oxygen ( I⋯O ). A true halogen bond will exhibit a sub-van der Waals distance (typically 2.8–3.2 Å) and an angle approaching 170°. If the X-ray pose deviates from the FEP+ predicted pose, the charge parameters of the EP model must be recalibrated.

Workflow Visualization

The following diagram illustrates the necessary feedback loop between computational parameterization and biophysical validation.

Workflow A Ligand Parameterization (3-Iodo-2,6-bis-CF3-pyridin-4-ol) B Sigma-Hole EP Addition (Iodine Anisotropy) A->B Charge Fitting C FEP+ Alchemical Transformation B->C MD Simulation D Biophysical Validation (ITC & SPR) C->D Predicted ΔG E Structural Confirmation (X-ray Crystallography) D->E Thermodynamic Data E->C Feedback Loop

Fig 1: Closed-loop validation workflow for FEP+ binding affinity predictions.

Conclusion

For highly functionalized, electron-deficient scaffolds like 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol, standard molecular docking is scientifically insufficient. The integration of an Extra Point (EP) charge model within an explicit-solvent FEP+ framework is mandatory to accurately capture the thermodynamics of the iodine σ -hole and the desolvation of the −CF3​ groups. This computational rigor, when strictly coupled with orthogonal biophysical validation (SPR/ITC) and structural biology, creates a high-confidence, self-validating pipeline for lead optimization.

References

  • BLDpharm Product Catalog.4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine / 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS 1408279-10-6).
  • Physical Chemistry Chemical Physics (RSC Publishing).Predicting the affinity of halogenated reversible covalent inhibitors through relative binding free energy.
  • Journal of Chemical Information and Modeling (ACS Publications).Computational Fluorine Scanning Using Free-Energy Perturbation.
  • Proceedings of the National Academy of Sciences (PNAS).On achieving high accuracy and reliability in the calculation of relative protein–ligand binding affinities.

Sources

Comparative

Comparative Guide: Iodine vs. Bromine as Leaving Groups in Bis-Trifluoromethyl Pyridine Derivatives

Executive Summary The bis-trifluoromethyl pyridine scaffold—particularly 2,6-bis(trifluoromethyl)pyridine—is a highly privileged structure in medicinal chemistry and agrochemical development due to its profound electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bis-trifluoromethyl pyridine scaffold—particularly 2,6-bis(trifluoromethyl)pyridine—is a highly privileged structure in medicinal chemistry and agrochemical development due to its profound electron deficiency and metabolic stability. When functionalizing this core, the choice of halogen leaving group is often reduced to bromine versus iodine. However, treating their leaving group abilities as a static hierarchy is a critical error.

As an application scientist, it is vital to understand that leaving group superiority inverses depending on the mechanistic pathway. This guide objectively compares the performance of bromine and iodine across two distinct paradigms: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed / Halogen-Transfer Reactions , providing the causality behind experimental choices and self-validating protocols for each.

The Mechanistic Dichotomy

The reactivity of halogenated bis-trifluoromethyl pyridines is governed by fundamentally different rate-limiting steps depending on the reaction conditions.

The SNAr Paradigm (Bromine > Iodine)

In classical SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex[1]. Because the cleavage of the carbon-halogen bond occurs after this rate-limiting step, the bond dissociation energy is largely irrelevant. Instead, the electronegativity of the halogen dictates reactivity. Bromine is more electronegative than iodine, which more effectively polarizes the C–X bond and withdraws electron density from the ipso-carbon. Consequently, 4-bromo-2,6-bis(trifluoromethyl)pyridine is a vastly superior electrophile for SNAr compared to its iodo-counterpart[2].

The Cross-Coupling & Halogen-Transfer Paradigm (Iodine > Bromine)

When subjecting the pyridine core to transition-metal catalysis (e.g., Pd, Cu) or base-catalyzed halogen transfer (X-transfer), the rate-determining step shifts to the cleavage of the carbon-halogen bond (via oxidative addition or homolytic/heterolytic abstraction)[3]. Here, the Bond Dissociation Energy (BDE) is the absolute governing factor. Because iodine's larger atomic radius results in poorer orbital overlap with carbon, the C–I bond is significantly weaker than the C–Br bond. Therefore, iodo-pyridines exhibit vastly superior reactivity in these advanced functionalization workflows[4].

MechanisticDichotomy A Bis-CF3 Pyridine Halide B SNAr Pathway (Nucleophilic Attack) A->B C Metal/X-Transfer Pathway (Bond Cleavage) A->C D Rate-Limiting Step: Meisenheimer Complex B->D E Rate-Limiting Step: Oxidative Addition / Abstraction C->E F Optimal Leaving Group: Bromine (Br > I) D->F G Optimal Leaving Group: Iodine (I > Br) E->G

Mechanistic divergence determining leaving group ability (Br vs I).

Quantitative Data Comparison

To facilitate rational reagent selection, the following table summarizes the physicochemical and kinetic differences between the two halogens on the bis-trifluoromethyl pyridine core.

Property / Reaction TypeBromine DerivativeIodine DerivativeMechanistic Rationale
Bond Dissociation Energy ~280 kJ/mol~238 kJ/molIodine's larger atomic radius leads to weaker C-X orbital overlap.
SNAr Reactivity High ModerateBromine's higher electronegativity enhances ipso-carbon electrophilicity.
Cross-Coupling Reactivity ModerateHigh Weaker C–I bond facilitates rapid oxidative addition to transition metals.
Base-Catalyzed X-Transfer Sluggish / InertHighly Reversible Iodine stabilizes the transient intermediate during halogen migration[5].

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of this dichotomy. Every workflow is designed as a self-validating system, ensuring that researchers can analytically confirm success at critical junctures.

Protocol A: SNAr Amination (Bromine as Leaving Group)

Objective: Displace the bromine leaving group with a secondary amine to yield a 4-amino derivative. Rationale: Bromine is selected over iodine to accelerate the rate-limiting formation of the Meisenheimer complex[2].

  • Reaction Setup: Dissolve 1.0 equiv of 4-bromo-2,6-bis(trifluoromethyl)pyridine in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that heavily stabilizes the negatively charged SNAr transition state.

  • Reagent Addition: Add 1.2 equiv of the nucleophilic amine and 2.0 equiv of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HBr, preventing the protonation and deactivation of the nucleophilic amine.

  • Thermal Activation: Heat the mixture to 60 °C for 4 hours under nitrogen.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc). The highly lipophilic bromo-pyridine starting material will exhibit a significantly higher Rf value than the polar amino product.

  • Workup & Isolation: Quench with water, extract with EtOAc, and wash extensively with brine to remove the DMF.

  • Validation Checkpoint 2 (Post-Reaction): Conduct 19F NMR. The chemical shift of the CF3 groups will move upfield compared to the starting material, validating the replacement of the electron-withdrawing bromine with an electron-donating amino group.

Protocol B: Base-Catalyzed Reversible Halogen Transfer (Iodine as Leaving Group)

Objective: Achieve regioselective C–H hydroxylation via dynamic iodine migration. Rationale: Iodine is strictly required here. The C–I bond is weak enough to undergo rapid, reversible "X-transfer," allowing the halogen to migrate to the more SNAr-active C4 position before displacement[4].

  • Reaction Setup: In a glovebox, combine 1.0 equiv of 3-iodo-2,6-bis(trifluoromethyl)pyridine, 3.0 equiv of KOtBu, and 2.0 equiv of 2-phenylethanol in dry THF.

  • Initiation: Stir at 40 °C. Causality: The KOtBu deprotonates 2-phenylethanol to form an active alkoxide nucleophile.

  • Reversible X-Transfer: The iodine atom at the C3 position undergoes reversible transfer, transiently halogenating the C4 position. The alkoxide rapidly attacks this C4-iodo intermediate, driving the equilibrium toward the thermodynamically stable 4-hydroxylated product[5].

  • Validation Checkpoint 1 (In-Process): Analyze aliquots via GC-MS. You must detect the transient 4-iodo intermediate. (Note: A bromine analogue would fail this checkpoint, stalling as unreacted starting material due to its resistance to X-transfer).

  • Isolation: Acidify the mixture with 1M HCl to protonate the resulting pyridone, then extract with dichloromethane.

  • Validation Checkpoint 2 (Post-Reaction): 1H NMR will show a single aromatic proton peak corresponding to the C5 position, confirming complete regioselectivity and successful iodine displacement.

ProtocolWorkflow N1 3-Iodo-2,6-bis(CF3)pyridine N2 KOtBu / Alkoxide (Deprotonation) N1->N2 N3 Reversible X-Transfer (Iodine Migration to C4) N2->N3 N4 SNAr Displacement (4-Hydroxylation) N3->N4

Workflow of base-catalyzed reversible iodine transfer in bis-CF3 pyridines.

Conclusion

The selection between bromine and iodine in bis-trifluoromethyl pyridine derivatives cannot be made in a vacuum. If your synthetic step relies on nucleophilic attack into the electron-deficient aromatic ring (SNAr), bromine is the superior leaving group due to its electronegativity. Conversely, if your methodology relies on the homolytic or heterolytic cleavage of the carbon-halogen bond (cross-coupling or X-transfer), iodine is mandatory due to its lower bond dissociation energy. Aligning your reagent selection with the specific rate-limiting step of your intended mechanism is the hallmark of robust process design.

References

  • 4-Bromo-2,6-bis(trifluoromethyl)pyridine | CAS 134914-92-4, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdgCXM0-8a_LjCp5A3gk09fJvUjRCJ3DJuJfEX09RV2oy7K72gTSKIKUvWP6wu0WyucxgZqmQPU7yA_0-BlP5iw8ejCbOdCeJb44Srptdrt3XMgxEHJ6PfmL78hXb4nwTd1f8=]
  • Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer, PMC / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWWqnIrCLOCxA7SyJetBjleWv9_97EYtXTGvLukcvQUCHB-bN061FqkQ2CO8ohoAQ8m_GTCIc-P97TKvCihC92jHj0wI5VsTJgS8FVWQmJBz8GOd9ITPbqccQHoMJnpxxwhpvHeO36hyb-Ito=]
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Validation

GC-MS quantitative analysis methods for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

GC-MS Quantitative Analysis Methods for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol: A Comparative Guide Executive Summary & Analyte Profiling In the realm of analytical chemistry, the structural nuances of a target anal...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Quantitative Analysis Methods for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol: A Comparative Guide

Executive Summary & Analyte Profiling

In the realm of analytical chemistry, the structural nuances of a target analyte dictate the boundaries of method development. 3-Iodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS 1408279-10-6) presents a unique analytical challenge[1]. Structurally, it is a highly functionalized pyridine derivative featuring a hydroxyl (-OH) group at the 4-position, flanked by an iodine atom and two strongly electron-withdrawing trifluoromethyl (-CF3) groups.

This specific arrangement makes the hydroxyl proton exceptionally acidic. In a gas chromatography (GC) environment, this highly polarized -OH group acts as a potent hydrogen-bond donor, leading to irreversible adsorption onto the active silanol sites of the GC inlet liner and stationary phase ()[2]. Attempting a direct GC-MS analysis of this compound invariably results in severe peak tailing, rapid column degradation, and unacceptable Limits of Detection (LOD). Therefore, chemical derivatization or alternative liquid chromatography (LC) methods must be employed to achieve reliable quantitation.

Quantitative Performance Comparison

To establish an objective baseline, we compared three distinct analytical strategies for this analyte: Direct GC-MS, Derivatized GC-MS, and LC-MS/MS. The data below summarizes the performance metrics derived from matrix-matched calibration curves.

Analytical StrategyDerivatizationIonization ModeLinear Range (ng/mL)LOD (ng/mL)Recovery (%)Peak Asymmetry ( As​ )
Direct GC-MS NoneEI (70 eV)50 – 500015.065 – 75%> 2.5 (Severe Tailing)
Silylated GC-MS BSTFA + 1% TMCSEI (70 eV)5 – 10001.592 – 98%1.05 (Sharp)
Silylated GC-MS BSTFA + 1% TMCSNCI (Methane)0.05 – 1000.01 90 – 97%1.05 (Sharp)
LC-MS/MS NoneESI (Negative)0.1 – 5000.0395 – 102%N/A

Data Interpretation: Direct GC-MS is analytically unviable. While LC-MS/MS provides excellent sensitivity due to the molecule's natural acidity (favoring deprotonation in ESI-negative mode), Derivatized GC-NCI-MS offers the absolute highest sensitivity. The presence of six fluorine atoms and one iodine atom makes this molecule an ideal candidate for Electron Capture Negative Ionization (ECNI/NCI), which yields an LOD an order of magnitude lower than standard LC-MS/MS.

Mechanistic Deep Dive: The Case for Derivatization

Drugs and highly polar intermediates are routinely derivatized prior to GC-MS to convert them into chemical forms that are compatible with the chromatographic environment ()[3]. For 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol, silylation is the gold standard.

The Causality Behind the Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Replaces the acidic hydroxyl proton with a bulky, non-polar trimethylsilyl (TMS) group. This eliminates hydrogen bonding and increases the compound's volatility.

  • 1% TMCS (Trimethylchlorosilane): The -OH group at the 4-position is sterically hindered by the bulky adjacent iodine atom. TMCS acts as a critical catalyst to drive the silylation of sterically hindered sites forward.

  • Pyridine: Because the analyte is highly acidic, pyridine is added as a basic solvent and acid scavenger. It neutralizes acidic byproducts and facilitates the nucleophilic attack of the oxygen on the silicon atom, ensuring 100% conversion ()[4].

Workflow A Sample Matrix (Plasma/Tissue) B LLE Extraction (EtOAc/Hexane) A->B C Evaporate to Dryness (N2 Stream, 40°C) B->C D Silylation (BSTFA+1%TMCS, Pyridine, 70°C) C->D E GC-NCI-MS Analysis (SIM Mode) D->E

Figure 1: Optimal sample preparation and derivatization workflow for GC-MS analysis.

Step-by-Step Validated Protocol: Silylation & GC-NCI-MS

To ensure trustworthiness, this protocol is designed as a self-validating system . Formation and stability of derivatives differ greatly; thus, optimization and built-in Quality Control (QC) are mandatory ()[5].

Phase 1: Extraction & Preparation
  • Aliquot 100 µL of the biological sample (e.g., plasma) into a glass centrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 13C-labeled analog or 3-Chloro-2,6-bis(trifluoromethyl)pyridin-4-ol at 50 ng/mL). Causality: The IS corrects for any variations in extraction recovery and derivatization efficiency.

  • Add 1 mL of Ethyl Acetate/Hexane (50:50, v/v). Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean, silanized GC vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Critical Step: Even trace moisture will hydrolyze the BSTFA reagent, ruining the derivatization.

Phase 2: Derivatization
  • Add 50 µL of anhydrous Pyridine to the dried residue to reconstitute the analyte.

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 45 minutes.

  • Allow the vial to cool to room temperature before injection.

Phase 3: GC-NCI-MS Instrumental Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

  • Inlet: 250°C, Pulsed Splitless mode (to ensure rapid transfer of the bulky derivative).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Reagent Gas (NCI): Methane (Flow rate optimized for maximum [M]- ion abundance).

  • Oven Program: 80°C (hold 1 min) -> ramp 15°C/min to 280°C (hold 3 min).

  • MS Source: 150°C (Lower source temperatures in NCI promote thermal electron capture).

Phase 4: Self-Validation & QC Checks
  • System Suitability Test (SST): Before running samples, inject a mid-level standard. Calculate the Peak Asymmetry Factor ( As​ ). If As​>1.2 , the GC inlet liner has developed active sites and must be replaced immediately.

  • Derivatization Efficiency Check: Monitor the Selected Ion Monitoring (SIM) trace for the un-derivatized analyte mass. If the un-derivatized peak area is > 2% of the TMS-derivative peak area, the BSTFA reagent has degraded (likely due to moisture) and the batch must be re-prepared.

Method Selection Decision Tree

While Derivatized GC-NCI-MS is the most sensitive, laboratory capabilities and matrix types vary. Use the following logical framework to select the appropriate analytical method for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol.

DecisionTree Start Target: 3-Iodo-2,6-bis(CF3)-pyridin-4-ol Q1 Is ultra-trace sensitivity required? (LOD < 0.1 ng/mL) Start->Q1 NCI Derivatized GC-NCI-MS (Exploits I and CF3 groups) Q1->NCI Yes Q2 Is the matrix highly aqueous with minimal prep desired? Q1->Q2 No LCMS LC-MS/MS (ESI-) (Direct analysis of acidic -OH) Q2->LCMS Yes GCEI Derivatized GC-EI-MS (Standard robust quantitation) Q2->GCEI No

Figure 2: Method selection decision tree based on analytical requirements and matrix type.

References

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). "Investigation of the derivatization conditions for GC-MS metabolomics of biological samples." Bioanalysis, 9(1), 53-65. Available at:[Link]

  • Lin, D. L., et al. (2020). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 28(4). Available at:[Link]

  • Moldoveanu, S. C., & David, V. (2018). "Derivatization Methods in GC and GC/MS." IntechOpen. Available at:[Link]

  • ResearchGate Community (2013). "Problems in sample derivatization for gas chromatography?" ResearchGate. Available at:[Link]

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